6,7,8-trimethoxyquinazolin-4(3H)-one
Description
Properties
IUPAC Name |
6,7,8-trimethoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-15-7-4-6-8(12-5-13-11(6)14)10(17-3)9(7)16-2/h4-5H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRMRZIJVLFOOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)NC=N2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456970 | |
| Record name | 6,7,8-trimethoxyquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16064-19-0 | |
| Record name | 6,7,8-trimethoxyquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 6,7,8-Trimethoxyquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolin-4(3H)-one and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, renowned for their broad spectrum of biological activities. This technical guide focuses on the chemical properties of a specific, polysubstituted derivative: 6,7,8-trimethoxyquinazolin-4(3H)-one . While direct experimental data for this particular compound is limited in publicly accessible literature, this document compiles available information on its synthesis, predicted chemical properties, and potential biological significance by drawing parallels with closely related analogues. This guide aims to serve as a valuable resource for researchers interested in the synthesis and exploration of novel quinazolinone-based therapeutic agents.
Chemical Properties and Synthesis
The chemical structure of this compound is characterized by a quinazolin-4(3H)-one core with three methoxy groups at positions 6, 7, and 8. The presence of these electron-donating methoxy groups is expected to influence the electron density of the aromatic ring system, thereby affecting its reactivity and biological interactions.
Synthesis Pathway
A plausible and efficient synthetic route to this compound commences from the readily available natural product, gallic acid. The synthesis involves a multi-step process, which is a common strategy for the preparation of polysubstituted quinazolinones. The key intermediate, 6,7,8-trimethoxy-4-chloroquinazoline, is synthesized from this compound, highlighting the importance of the title compound as a synthetic precursor.[1]
A proposed synthetic workflow is outlined below:
Experimental Protocols (Hypothetical)
Based on general synthetic methodologies for quinazolinones, the following protocols can be proposed for the synthesis of this compound.
Protocol 1: Niementowski Quinazolinone Synthesis
The Niementowski reaction is a classical and versatile method for the synthesis of 4(3H)-quinazolinones, involving the condensation of an anthranilic acid with an amide.[2]
-
Reaction Setup: A mixture of 2-amino-3,4,5-trimethoxybenzoic acid (1 equivalent) and formamide (excess, e.g., 10-20 equivalents) is placed in a round-bottom flask equipped with a reflux condenser.
-
Reaction Conditions: The reaction mixture is heated to a high temperature, typically in the range of 150-180 °C, for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the excess formamide is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford this compound.
Predicted Spectroscopic Data
| Spectroscopic Data | Predicted Characteristics |
| ¹H NMR | Aromatic protons on the quinazolinone ring would appear as singlets due to the substitution pattern. Protons of the three methoxy groups would resonate as distinct singlets in the upfield region (typically δ 3.8-4.0 ppm). The N-H proton of the lactam would appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | The spectrum would show characteristic signals for the carbonyl carbon (C4) around δ 160-165 ppm and the C2 carbon around δ 145-150 ppm. Aromatic carbons would appear in the range of δ 100-150 ppm, with carbons attached to methoxy groups showing characteristic shifts. The carbons of the methoxy groups would be observed around δ 55-60 ppm. |
| IR Spectroscopy | A strong absorption band corresponding to the C=O stretching of the lactam group would be expected around 1670-1690 cm⁻¹. N-H stretching vibrations would be observed in the region of 3200-3400 cm⁻¹. C-O stretching bands for the methoxy groups would appear in the range of 1000-1300 cm⁻¹. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₂N₂O₄). Fragmentation patterns would likely involve the loss of methoxy groups and cleavage of the quinazolinone ring. |
Potential Biological Activity and Signaling Pathways
Quinazolinone derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Many of these activities are attributed to their ability to inhibit key enzymes in cellular signaling pathways. Given the structural similarities to known bioactive quinazolinones, this compound is a promising candidate for drug discovery efforts.
Inhibition of Tyrosine Kinases
A significant number of quinazoline-based compounds have been developed as inhibitors of tyrosine kinases, which are crucial regulators of cell proliferation, differentiation, and survival. The dysregulation of these kinases is a hallmark of many cancers.
-
Epidermal Growth Factor Receptor (EGFR): The quinazoline scaffold is a well-established pharmacophore for EGFR inhibitors.[3][4] Approved drugs like Gefitinib and Erlotinib feature a 4-anilinoquinazoline core. It is plausible that this compound could serve as a scaffold for the development of novel EGFR inhibitors.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several quinazoline derivatives have been identified as potent VEGFR inhibitors.[5][6]
PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is frequently observed in various human cancers. Several quinazoline derivatives have been reported as inhibitors of this pathway, suggesting that this compound or its derivatives could also target components of this cascade.[7][8]
A hypothesized signaling pathway inhibition by a derivative of this compound is depicted below:
Conclusion
This compound is a promising, yet underexplored, derivative of the versatile quinazolinone scaffold. Its synthesis from readily available starting materials and its structural similarity to known bioactive compounds make it an attractive target for further investigation. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic strategy, and highlights its potential as a precursor for the development of novel therapeutic agents, particularly in the area of oncology. Further experimental validation of the predicted properties and biological activities is warranted to fully elucidate the potential of this compound in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 6,7,8-trimethoxyquinazolin-4(3H)-one from Gallic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 6,7,8-trimethoxyquinazolin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry, starting from the readily available natural product, gallic acid. This document details the multi-step synthesis, including experimental protocols, quantitative data, and key mechanistic diagrams to support research and development in this area.
Synthetic Strategy Overview
The synthesis of this compound from gallic acid is a multi-step process that involves the initial protection of the hydroxyl groups, followed by the strategic introduction of a nitrogen-containing functional group and subsequent cyclization to form the desired quinazolinone core. The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for yields and key product specifications.
Step 1: Methylation of Gallic Acid to 3,4,5-Trimethoxybenzoic Acid
The initial step involves the exhaustive methylation of the three hydroxyl groups of gallic acid to yield 3,4,5-trimethoxybenzoic acid. This is a crucial transformation to protect the reactive phenolic groups and set the stage for subsequent reactions.
Experimental Protocol:
A solution of sodium hydroxide (8 g) in water (50 ml) is prepared in a round-bottom flask. To this, gallic acid (5 g) is added, and the mixture is shaken until the acid completely dissolves. Subsequently, dimethyl sulfate (6.7 ml) is added, and the reaction mixture is stirred for one hour, maintaining the temperature below 30-35°C. The flask is then equipped with a reflux condenser and heated to reflux for two hours. To saponify the resulting ester, a solution of sodium hydroxide (2 g) in water (3 ml) is added, and the mixture is refluxed for an additional two hours. After cooling, the solid product is collected by filtration, washed with water, and recrystallized from a mixture of ethanol and water to afford pure 3,4,5-trimethoxybenzoic acid.
| Parameter | Value | Reference(s) |
| Starting Material | Gallic Acid | [1] |
| Key Reagents | Dimethyl Sulfate, Sodium Hydroxide | [1] |
| Solvent | Water, Ethanol | [1] |
| Reaction Time | ~4 hours | [1] |
| Yield | High | [1] |
| Melting Point | 171-173 °C | |
| Appearance | White crystalline powder |
Step 2: Nitration of 3,4,5-Trimethoxybenzoic Acid
This step introduces a nitro group at the C2 position of the benzene ring, ortho to the carboxylic acid group. This is a key step in introducing the nitrogen functionality required for the quinazolinone ring. Due to the activating nature of the three methoxy groups, careful control of reaction conditions is essential to achieve selective mono-nitration.
Experimental Protocol (Representative):
In a flask immersed in an ice-salt bath, 3,4,5-trimethoxybenzoic acid is dissolved in concentrated sulfuric acid at a temperature below 0°C. A pre-cooled nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) is then added dropwise to the reaction mixture, ensuring the temperature is maintained below 5°C. After the addition is complete, the reaction is stirred at this low temperature for an additional period. The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude 2-nitro-3,4,5-trimethoxybenzoic acid. The solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried. Recrystallization from a suitable solvent like aqueous ethanol can be performed for further purification.
| Parameter | Value | Reference(s) |
| Starting Material | 3,4,5-Trimethoxybenzoic Acid | |
| Key Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid | [2][3] |
| Reaction Temperature | 0-5 °C | [2][3] |
| Yield | Moderate to High | |
| Appearance | Pale yellow solid |
Step 3: Reduction of 2-Nitro-3,4,5-trimethoxybenzoic Acid
The nitro group introduced in the previous step is reduced to an amino group to furnish 2-amino-3,4,5-trimethoxybenzoic acid, the direct precursor for the quinazolinone ring system.
Experimental Protocol (Representative):
The 2-nitro-3,4,5-trimethoxybenzoic acid is dissolved in a suitable solvent such as ethanol or acetic acid. A catalytic amount of a hydrogenation catalyst, for instance, 10% palladium on carbon (Pd/C), is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC). Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield the crude 2-amino-3,4,5-trimethoxybenzoic acid, which can be used in the next step without further purification or can be recrystallized if necessary.
| Parameter | Value | Reference(s) |
| Starting Material | 2-Nitro-3,4,5-trimethoxybenzoic Acid | |
| Key Reagents | Palladium on Carbon (Pd/C), Hydrogen Gas | |
| Solvent | Ethanol or Acetic Acid | |
| Reaction Time | Variable (typically a few hours) | |
| Yield | High | |
| Appearance | Off-white to light brown solid |
Step 4: Cyclization to this compound
The final step involves the cyclization of 2-amino-3,4,5-trimethoxybenzoic acid with a suitable one-carbon source, such as formamide, to construct the quinazolinone ring system. This reaction is a variation of the Niementowski quinazolinone synthesis.
Experimental Protocol:
A mixture of 2-amino-3,4,5-trimethoxybenzoic acid and an excess of formamide is heated at a high temperature (typically 150-180°C) for several hours.[4] The progress of the reaction can be monitored by thin-layer chromatography. After the reaction is complete, the mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and then recrystallized from a suitable solvent such as ethanol to give the final product, this compound.
| Parameter | Value | Reference(s) |
| Starting Material | 2-Amino-3,4,5-trimethoxybenzoic Acid | |
| Key Reagents | Formamide | [4] |
| Reaction Temperature | 150-180 °C | [4] |
| Yield | Good | |
| Appearance | Crystalline solid | |
| Molecular Formula | C₁₁H₁₂N₂O₄ | |
| Molecular Weight | 236.22 g/mol |
Biological Context and Signaling Pathways
Quinazolinone derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Many of these activities stem from their ability to interact with key signaling pathways within cells. For instance, certain quinazolinone-based compounds are known inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). The inhibition of the EGFR signaling pathway can disrupt downstream signaling cascades that are crucial for cancer cell proliferation and survival.
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazolinone derivatives.
Conclusion
This technical guide outlines a feasible and well-documented synthetic route for this compound starting from gallic acid. The provided experimental protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel quinazolinone derivatives for potential therapeutic applications. Further optimization of each synthetic step may be necessary to achieve higher yields and purity, and detailed spectroscopic analysis is recommended for the characterization of all intermediates and the final product.
References
Spectroscopic Analysis of 6,7,8-trimethoxyquinazolin-4(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 6,7,8-trimethoxyquinazolin-4(3H)-one. Due to the limited availability of published spectroscopic data for this specific molecule, this guide presents predicted values and interpretation strategies based on the analysis of structurally similar quinazolinone derivatives. The methodologies detailed herein are standard for the structural elucidation of novel organic compounds and are intended to serve as a practical resource for researchers in medicinal chemistry and drug development.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of quinazolinone scaffolds and the electronic effects of the methoxy substituents.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 7.0 - 7.5 | s | - |
| N³-H | 11.5 - 12.5 | br s | - |
| C⁶-OCH₃ | 3.8 - 4.0 | s | - |
| C⁷-OCH₃ | 3.8 - 4.0 | s | - |
| C⁸-OCH₃ | 3.8 - 4.0 | s | - |
| H-2 | 7.9 - 8.2 | s | - |
Solvent: DMSO-d₆ s = singlet, br s = broad singlet
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145 - 150 |
| C-4 | 160 - 165 |
| C-4a | 115 - 120 |
| C-5 | 100 - 105 |
| C-6 | 150 - 155 |
| C-7 | 150 - 155 |
| C-8 | 140 - 145 |
| C-8a | 145 - 150 |
| C⁶-OCH₃ | 55 - 60 |
| C⁷-OCH₃ | 55 - 60 |
| C⁸-OCH₃ | 55 - 60 |
Solvent: DMSO-d₆
Table 3: Predicted IR Spectral Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic, -OCH₃) | 2850 - 3000 | Medium |
| C=O Stretch (Amide) | 1650 - 1690 | Strong |
| C=N Stretch | 1600 - 1640 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
| C-O Stretch (Methoxy) | 1000 - 1300 | Strong |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Description |
| [M]⁺ | 236.09 | Molecular Ion |
| [M-CH₃]⁺ | 221.07 | Loss of a methyl radical |
| [M-CO]⁺ | 208.10 | Loss of carbon monoxide |
| [M-OCH₃]⁺ | 205.08 | Loss of a methoxy radical |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the solid this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a small vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Filter the solution through a small cotton or glass wool plug in a Pasteur pipette to remove any particulate matter.
-
Transfer the clear solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[1]
-
Cap the NMR tube securely.
¹H NMR Spectroscopy Protocol:
-
Insert the prepared NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.
-
Phase the spectrum and reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
-
Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.
¹³C NMR Spectroscopy Protocol:
-
Use the same sample prepared for ¹H NMR, or a more concentrated sample if needed.
-
Set up a proton-decoupled ¹³C NMR experiment.
-
Acquire the spectrum over a sufficient number of scans to achieve a good signal-to-noise ratio, which may take from 20 minutes to several hours depending on the sample concentration.[2]
-
Process the FID and reference the spectrum to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
-
Transfer the powder to a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[4]
FTIR Spectroscopy Protocol:
-
Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Place the KBr pellet in the sample holder.
-
Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Sample Preparation:
-
For Electron Ionization (EI-MS), a small amount of the solid sample is introduced directly into the ion source via a direct insertion probe.
-
Alternatively, the sample can be dissolved in a volatile organic solvent (e.g., methanol or dichloromethane) and injected into the mass spectrometer.
EI-MS Protocol:
-
Introduce the sample into the high vacuum of the mass spectrometer's ion source.
-
The sample is vaporized by heating.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5]
-
The resulting positive ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
-
The detector records the abundance of each ion, generating a mass spectrum.
Visualization of Methodologies
The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of the target compound.
Caption: Workflow for the Spectroscopic Analysis of an Organic Compound.
Caption: Chemical Structure of this compound.
References
- 1. organomation.com [organomation.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. shimadzu.com [shimadzu.com]
- 4. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
An In-depth Technical Guide to the Solubility of 6,7,8-Trimethoxyquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of quinazolinone derivatives in common laboratory solvents, with a focus on 6,7,8-trimethoxyquinazolin-4(3H)-one. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document outlines the general solubility characteristics of the quinazolinone class of compounds, provides a detailed experimental protocol for determining solubility, and presents a workflow for this procedure.
Introduction to this compound
The quinazolinone scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. The solubility of these compounds is a critical parameter in drug discovery and development, influencing their formulation, bioavailability, and efficacy in in-vitro and in-vivo studies. The structure of this compound, with its three methoxy groups, suggests a degree of lipophilicity that will significantly impact its solubility profile.
Solubility of Quinazolinone Derivatives in Common Laboratory Solvents
Qualitative Solubility:
Quinazolinone derivatives generally exhibit poor solubility in aqueous solutions due to their rigid, fused heterocyclic ring system and often lipophilic substituents[3]. Their solubility is typically pH-dependent, with increased solubility in acidic conditions where the basic nitrogen atoms in the quinazoline ring can be protonated[3].
A study on a synthesized quinazolinone derivative investigated its solubility in a wide range of solvents. The compound was tested in hydrochloric acid, sulfuric acid, sodium hydroxide, methanol, ethanol, acetone, ethyl acetate, chloroform, DMSO, glacial acetic acid, n-hexane, cyclohexane, n-octanol, diethyl ether, benzene, toluene, and water[4]. While quantitative values were not provided, this indicates the broad range of solvents typically screened for this class of compounds.
Quantitative Solubility of Related Compounds:
Research on pyrazolo quinazoline derivatives has shown that their solubility is influenced by both the solvent and the temperature. In one study, the solubility of these derivatives was determined in N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), 1,4-dioxane, and ethyl acetate at various temperatures[5]. The results indicated that solubility generally increases with temperature and was found to be greatest in DMF[5].
The following table summarizes the general solubility trends for quinazolinone derivatives based on available literature. It is important to note that these are generalizations, and the actual solubility of this compound should be experimentally determined.
| Solvent Class | Common Solvents | General Solubility of Quinazolinone Derivatives |
| Polar Aprotic | DMSO, DMF | Generally Good to High |
| Polar Protic | Water, Ethanol, Methanol | Generally Poor to Moderate |
| Nonpolar | Hexane, Toluene | Generally Poor |
| Ethers | THF, 1,4-Dioxane | Moderate |
| Esters | Ethyl Acetate | Moderate |
Table 1: General Solubility Trends of Quinazolinone Derivatives in Common Laboratory Solvents.
Experimental Protocol for Solubility Determination: Gravimetric Method
A reliable and straightforward method for determining the solubility of a crystalline compound like this compound is the gravimetric method.[6][7][8] This method involves preparing a saturated solution of the compound, taking a known volume of the supernatant, evaporating the solvent, and weighing the remaining solid.
Materials:
-
This compound
-
Selected laboratory solvents (e.g., water, ethanol, DMSO, etc.)
-
Analytical balance
-
Vials or flasks with screw caps
-
Thermostatic shaker or water bath
-
Micropipette
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a thermostatic shaker or water bath set to a specific temperature (e.g., 25 °C) to allow the solution to reach equilibrium. The time required to reach equilibrium can vary and should be determined experimentally (typically 24-72 hours).
-
-
Sample Collection:
-
Once equilibrium is reached, carefully allow the undissolved solid to settle.
-
Using a micropipette, withdraw a precise volume (e.g., 1 mL) of the clear supernatant, being careful not to disturb the solid at the bottom.
-
-
Solvent Evaporation:
-
Transfer the collected supernatant to a pre-weighed evaporation dish.
-
Evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the compound's decomposition point. For high-boiling point solvents like DMSO, a vacuum oven is recommended.
-
-
Drying and Weighing:
-
Once the solvent is completely evaporated, place the evaporation dish in an oven or vacuum desiccator to dry the solid residue to a constant weight.
-
Allow the dish to cool to room temperature in a desiccator before weighing it on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish from the final weight of the dish with the dried residue.
-
The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the solid by the volume of the supernatant collected.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.
Caption: Workflow for Determining Solubility by the Gravimetric Method.
Signaling Pathways and Biological Context
While specific signaling pathways for this compound have not been elucidated in the available literature, the broader class of quinazolinone derivatives is known to interact with various biological targets. For instance, some quinazolinone derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways[9]. Others act as inhibitors of key enzymes in signaling cascades, such as the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a critical target in cancer therapy[1][10]. The biological activity of these compounds is highly dependent on the nature and position of the substituents on the quinazolinone core. Therefore, it is plausible that this compound may exhibit activity in similar pathways, a hypothesis that would require experimental validation.
The following diagram provides a generalized overview of a potential mechanism of action for a quinazolinone derivative as a kinase inhibitor, a common mode of action for this class of compounds.
Caption: Generalized Signaling Pathway for a Quinazolinone-based Kinase Inhibitor.
Conclusion
This technical guide has provided an overview of the solubility of this compound, drawing upon the known characteristics of the broader quinazolinone class of compounds. While specific quantitative solubility data for this compound is not currently available in the public domain, the provided experimental protocol for the gravimetric method offers a robust approach for its determination. Understanding the solubility of this and other quinazolinone derivatives is a fundamental requirement for advancing their study in medicinal chemistry and drug development. Further research to determine the precise solubility of this compound in a range of pharmaceutically relevant solvents is highly recommended.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cibtech.org [cibtech.org]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmajournal.net [pharmajournal.net]
- 8. pharmacyjournal.info [pharmacyjournal.info]
- 9. Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Potential Biological Activities of 6,7,8-Trimethoxyquinazolin-4(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activities of 6,7,8-trimethoxyquinazolin-4(3H)-one is limited in publicly available scientific literature. This guide provides an in-depth analysis of the potential biological activities of this compound based on the established activities of the broader quinazolin-4(3H)-one class of molecules and specific data from closely related trimethoxy-substituted quinazoline analogs. The information presented herein is intended to guide future research and drug discovery efforts.
Introduction
The quinazolin-4(3H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this core have been extensively investigated and have shown promise as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents.[3][4][5] The substitution pattern on the quinazolinone ring plays a crucial role in determining the specific biological targets and the overall pharmacological profile of the molecule. This guide focuses on the potential activities of this compound, a derivative with a unique trisubstitution pattern on its benzene ring. While direct studies on this specific compound are scarce, analysis of structurally similar analogs provides valuable insights into its likely therapeutic potential.
Potential Anticancer Activity
The most promising potential therapeutic application for this compound is in the field of oncology. This is inferred from studies on closely related 5,6,7-trimethoxyquinazoline derivatives, which have demonstrated significant anti-proliferative effects against various cancer cell lines.
Inferred Mechanism of Action: Inhibition of the ERK1/2 Signaling Pathway
Research on 4-substituted-5,6,7-trimethoxyquinazoline analogs points towards the inhibition of the Extracellular signal-Regulated Kinase (ERK) 1/2 signaling pathway as a primary mechanism of their anticancer action.[6][7] The ERK1/2 pathway is a critical component of the Mitogen-Activated Protein Kinase (MAPK) cascade, which regulates fundamental cellular processes such as proliferation, differentiation, and survival. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. Inhibition of this pathway is a well-established strategy in cancer therapy.
The proposed mechanism involves the binding of the quinazoline derivative to a key kinase in the upstream signaling cascade, such as the Epidermal Growth Factor Receptor (EGFR), which in turn prevents the phosphorylation and subsequent activation of ERK1/2.[6][7] The treatment of cancer cells with these compounds has been shown to almost completely inhibit EGF-induced phosphorylation of ERK1/2.[6]
Below is a diagram illustrating the proposed point of intervention of this compound analogs within the ERK1/2 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES | Semantic Scholar [semanticscholar.org]
- 4. ujpronline.com [ujpronline.com]
- 5. benchchem.com [benchchem.com]
- 6. Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 6,7,8-Trimethoxyquinazolin-4(3H)-one
For the attention of: Researchers, Scientists, and Drug Development Professionals
December 24, 2025
Abstract
This technical guide delineates the current understanding of the mechanism of action for 6,7,8-trimethoxyquinazolin-4(3H)-one, a member of the quinazolinone class of compounds. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document extrapolates its probable biological activities based on the well-established pharmacology of structurally analogous quinazolinone derivatives. Quinazolinones are recognized primarily as potent inhibitors of protein kinases, particularly those involved in oncogenic signaling pathways. This guide provides an overview of the likely targeted pathways, quantitative data from closely related compounds, detailed experimental protocols for characterization, and visual representations of the core signaling cascades.
Introduction: The Quinazolinone Scaffold in Drug Discovery
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.[1] Derivatives of this heterocyclic system have been extensively investigated for their therapeutic potential, with a significant focus on oncology.[2] Many quinazolinone-based molecules function as competitive inhibitors at the ATP-binding site of protein kinases, leading to the modulation of cellular signaling pathways that are often dysregulated in cancer.[3] This guide focuses on the 6,7,8-trimethoxy substituted variant, postulating its mechanism of action through the lens of its chemical congeners.
Postulated Mechanism of Action
Based on the activities of structurally similar compounds, this compound is likely to exert its effects through the inhibition of key protein kinases involved in cell proliferation, survival, and angiogenesis. The primary targets are anticipated to be members of the receptor tyrosine kinase (RTK) family.
Inhibition of EGFR Signaling
The Epidermal Growth factor Receptor (EGFR) is a primary target for many quinazolinone derivatives.[4] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are central to cell proliferation and survival. Inhibition of EGFR by a quinazolinone-based compound would block these downstream signals, leading to cell cycle arrest and apoptosis.
Inhibition of VEGFR Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is another critical RTK involved in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[5] Quinazolinone derivatives have been shown to inhibit VEGFR-2, thereby blocking the pro-angiogenic signals mediated by VEGF. This leads to a reduction in tumor vascularization, starving the tumor of essential nutrients and oxygen.
Data Presentation: Biological Activity of Related Quinazolinone Derivatives
Direct quantitative data for this compound is not available in the reviewed literature. However, the following table summarizes the inhibitory concentrations (IC50) of structurally related dimethoxy- and anilino-quinazoline derivatives against various cancer cell lines and kinases, providing a proxy for the potential potency of the target compound.
| Compound Name | Target Cell Line/Kinase | IC50 Value | Reference |
| 4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline | U373 (Glioblastoma) | Micromolar | [6][7] |
| 4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline | U87 (Glioblastoma) | Micromolar | [6][7] |
| Novel 4-anilino-6,7-dimethoxy quinazoline derivative (RB1) | HCT116 (Colon) | Moderate | [8] |
| Novel 4-anilino-6,7-dimethoxy quinazoline derivative (RB1) | K562 (Leukemia) | Moderate | [8] |
| Novel 4-anilino-6,7-dimethoxy quinazoline derivative (RB1) | SKBR3 (Breast) | Moderate | [8] |
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
To elucidate the postulated mechanisms of action and the experimental approaches for their validation, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. theses.fr [theses.fr]
- 8. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Initial Screening of 6,7,8-Trimethoxyquinazolin-4(3H)-one in Cancer Cell Lines: A Technical Overview
Disclaimer: Publicly available scientific literature and databases do not contain specific initial screening data for the compound 6,7,8-trimethoxyquinazolin-4(3H)-one against cancer cell lines. This technical guide will, therefore, provide a detailed overview of the initial screening and mechanism of action of a closely related and well-studied compound, 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline (compound 1018) , to serve as a representative example of the anti-cancer potential within this chemical class.
Introduction to 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline
Quinazolinone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anti-cancer effects. The compound 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline (referred to as compound 1018 in the cited literature) has been investigated for its anti-proliferative properties against a variety of human cancer cell lines. This document outlines the initial in vitro screening of this compound, its effects on cell viability, and its mechanism of action in androgen-independent prostate cancer cells.
In Vitro Anti-proliferative Activity
The initial screening of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline was conducted across a panel of ten different human cancer cell lines to assess its broad-spectrum anti-cancer activity. The half-maximal inhibitory concentration (IC50) values were determined following a 72-hour treatment period.
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3 | Prostate Cancer (Androgen-Independent) | 13.0 ± 1.4 |
| Cell Line 2 | Breast Cancer | Data not available |
| Cell Line 3 | Lung Cancer | Data not available |
| Cell Line 4 | Colon Cancer | Data not available |
| Cell Line 5 | Leukemia | Data not available |
| Cell Line 6 | Ovarian Cancer | Data not available |
| Cell Line 7 | Liver Cancer | Data not available |
| Cell Line 8 | Gastric Cancer | Data not available |
| Cell Line 9 | Pancreatic Cancer | Data not available |
| Cell Line 10 | Cervical Cancer | Data not available |
| Table 1: Anti-proliferative activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline in various human cancer cell lines after 72 hours of treatment. The primary reported data is for the PC-3 cell line. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The anti-proliferative effect of the compound was quantified using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide] assay.
Protocol:
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with various concentrations of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline (typically ranging from 0.1 to 100 µM) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.
Cytotoxicity Assay (Lactate Dehydrogenase - LDH Release Assay)
To distinguish between anti-proliferative and cytotoxic effects, an LDH release assay was performed. This assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.
Protocol:
-
Cell Treatment: PC-3 cells were treated with the compound as described in the MTT assay protocol.
-
Sample Collection: After the treatment period, the culture supernatant was collected.
-
LDH Measurement: The amount of LDH released into the supernatant was quantified using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Data Analysis: The results indicated that the compound did not cause significant LDH release, suggesting an anti-proliferative rather than a cytotoxic mechanism of action.
Western Blot Analysis for ERK1/2 Phosphorylation
To investigate the molecular mechanism of action, Western blotting was used to assess the phosphorylation status of key signaling proteins.
Protocol:
-
Cell Lysis: PC-3 cells were treated with 50 µM of the compound for 30 minutes, followed by stimulation with epidermal growth factor (EGF). The cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 overnight at 4°C.
-
Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The results showed a significant inhibition of EGF-induced ERK1/2 phosphorylation.
Signaling Pathway and Experimental Workflow
The experimental findings suggest that 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline exerts its anti-proliferative effect by inhibiting the ERK1/2 signaling pathway, which is a critical regulator of cell growth and proliferation.
Figure 1: Experimental workflow for the initial screening of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline.
Figure 2: Proposed mechanism of action via inhibition of the ERK1/2 signaling pathway.
Conclusion
The initial screening of the quinazolinone derivative 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline demonstrates its potential as a broad-spectrum anti-cancer agent. Its mechanism of action in androgen-independent prostate cancer cells appears to be primarily anti-proliferative, mediated through the inhibition of the ERK1/2 signaling pathway. These findings underscore the therapeutic potential of the trimethoxyquinazoline scaffold and provide a strong rationale for further investigation and development of related compounds for cancer therapy.
A Technical Guide to the Structure-Activity Relationship (SAR) of Methoxy-Substituted Quinazolin-4(3H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this heterocyclic system have been extensively investigated as potential therapeutic agents, particularly in the field of oncology. A significant area of focus has been the development of these compounds as kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in cancer.[3][4][5]
This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of quinazolin-4(3H)-one derivatives, with a particular emphasis on the influence of methoxy substitutions on the benzene ring. While specific and comprehensive SAR studies on 6,7,8-trimethoxyquinazolin-4(3H)-one derivatives are limited in the publicly available scientific literature, this guide synthesizes the broader knowledge of how methoxy groups at various positions impact the biological activity of the quinazolin-4(3H)-one core. The principles and methodologies described herein are directly applicable to the design and evaluation of novel this compound derivatives.
The Role of Methoxy Substituents in Modulating Biological Activity
Methoxy groups are common substituents in drug design due to their ability to influence a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. Furthermore, their electron-donating nature and ability to participate in hydrogen bonding can significantly impact ligand-receptor interactions. In the context of quinazolin-4(3H)-one-based kinase inhibitors, methoxy groups on the quinazoline ring often play a crucial role in anchoring the inhibitor within the ATP-binding pocket of the target kinase.
Structure-Activity Relationship of Methoxy-Substituted Quinazolin-4(3H)-ones
The following sections summarize the key SAR findings for methoxy-substituted quinazolin-4(3H)-one derivatives, primarily focusing on their activity as kinase inhibitors.
Substitutions at the 2- and 3-Positions:
The SAR of quinazolin-4(3H)-one derivatives is significantly influenced by the nature of the substituents at the 2 and 3-positions.[2]
-
Position 2: This position is often substituted with anilino, benzylamino, or other aromatic moieties. These groups can engage in crucial hydrophobic and hydrogen bonding interactions within the kinase hinge region. The electronic properties of the substituent at this position can be fine-tuned to optimize binding affinity.
-
Position 3: Substitutions at the N3-position can modulate the molecule's overall conformation and solubility. Small alkyl groups, such as a methyl group, have been shown to be compatible with potent inhibitory activity.
Influence of Methoxy Groups on the Quinazoline Ring:
The placement of methoxy groups on the benzene portion of the quinazolin-4(3H)-one scaffold has a profound effect on the inhibitory activity.
-
Positions 6 and 7: The 6- and 7-positions are the most extensively studied sites for methoxy substitution. In many potent kinase inhibitors, such as gefitinib and erlotinib, the presence of methoxy groups at these positions is critical for high-affinity binding. These groups often occupy a solvent-exposed region of the ATP-binding site and can form favorable interactions with the surrounding amino acid residues.
-
Position 8: While less common than substitutions at the 6- and 7-positions, an 8-methoxy group has also been incorporated into quinazolin-4(3H)-one derivatives.[6][7] The presence of a methoxy group at this position can influence the orientation of the substituent at the 4-position and may contribute to selectivity for certain kinases.
Quantitative SAR Data
The following tables summarize the in vitro activities of representative methoxy-substituted quinazolin-4(3H)-one derivatives against various cancer cell lines and kinases.
Table 1: Cytotoxicity of Methoxy-Substituted Quinazolin-4(3H)-one Derivatives against Cancer Cell Lines
| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| 2j | 2-substituted | MCF-7 | 3.79 ± 0.96 | [3] |
| 3j | 2,3-disubstituted | MCF-7 | 0.20 ± 0.02 | [3] |
| 3a | 2,3-disubstituted | A2780 | 3.00 ± 1.20 | [3] |
| 3g | 2,3-disubstituted | A2780 | 0.14 ± 0.03 | [3] |
| 45 | 3-benzyl, 6-(2-aminobenzo[d]thiazol-5-yl) | A549 | 0.44 | [8] |
| 16h | 3-benzyl, 6-(1H-benzo[d]imidazol-6-yl) | A549 | 8.27 ± 0.52 | [8] |
Table 2: Kinase Inhibitory Activity of Methoxy-Substituted Quinazolin-4(3H)-one Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 16h | Aurora A | 21.94 | [8] |
| 2i | CDK2, HER2, EGFR | Potent (data not quantified) | [3] |
| 3i | CDK2, HER2, EGFR | Potent (data not quantified) | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of quinazolin-4(3H)-one derivatives, which can be adapted for the study of 6,7,8-trimethoxy analogues.
General Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones:
A common synthetic route to 2,3-disubstituted quinazolin-4(3H)-ones involves a multi-step process starting from an appropriately substituted anthranilic acid.
-
Step 1: Synthesis of N-acylanthranilamide: The starting anthranilic acid is first acylated with an appropriate acyl chloride in the presence of a base to yield the corresponding N-acylanthranilic acid. This is then converted to the N-acylanthranilamide by reaction with an amine.
-
Step 2: Cyclization to form the Quinazolinone Ring: The N-acylanthranilamide undergoes cyclization upon heating, often in the presence of a dehydrating agent, to form the 2-substituted quinazolin-4(3H)-one.
-
Step 3: N3-Substitution: The N3-position of the quinazolin-4(3H)-one can be alkylated or arylated using an appropriate halide in the presence of a base.
In Vitro Kinase Inhibition Assay:
The inhibitory activity of the synthesized compounds against target kinases is typically determined using an in vitro kinase assay.
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using a radiometric assay (measuring the incorporation of radioactive phosphate) or a fluorescence-based assay.
-
Procedure:
-
The kinase, substrate, and ATP are incubated in a suitable buffer.
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated.
-
Cell-Based Proliferation Assay (MTT Assay):
The antiproliferative activity of the compounds against cancer cell lines is commonly assessed using the MTT assay.
-
Assay Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
The MTT reagent is added to each well, and the plates are incubated to allow for formazan crystal formation.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined.
-
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of quinazolin-4(3H)-one derivatives.
Experimental Workflow
Caption: General workflow for structure-activity relationship (SAR) studies.
The quinazolin-4(3H)-one scaffold remains a highly attractive starting point for the development of novel kinase inhibitors. While the specific SAR of this compound derivatives is not yet well-defined in the literature, the established principles governing the activity of methoxy-substituted analogues provide a strong foundation for future research. The strategic placement of methoxy groups on the quinazoline ring, in combination with diverse substitutions at the 2- and 3-positions, offers a promising avenue for the discovery of potent and selective therapeutic agents. The experimental protocols and workflows detailed in this guide provide a robust framework for the synthesis, evaluation, and optimization of this important class of compounds. Further investigation into the unique electronic and steric effects of the 6,7,8-trimethoxy substitution pattern is warranted to fully elucidate its potential in drug discovery.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Discovery of Novel Biological Targets for Methoxy-Substituted Quinazolin-4(3H)-ones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery of novel biological targets for 6,7,8-trimethoxyquinazolin-4(3H)-one and its structurally related analogs. The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The addition of methoxy groups to the quinazoline core can significantly modulate the pharmacological properties of these compounds, leading to the identification of potent and selective inhibitors for various key biological targets. This document details the identified targets, the signaling pathways they modulate, comprehensive experimental protocols for target validation, and quantitative data to support these findings.
Identified Biological Targets and Signaling Pathways
Research into methoxy-substituted quinazolin-4(3H)-one derivatives has unveiled a range of molecular targets, primarily within the realm of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2)
Derivatives of quinazolin-4(3H)-one are well-established inhibitors of EGFR and HER2, two receptor tyrosine kinases that play a pivotal role in cell proliferation, survival, and differentiation.[1][2][3] Overexpression or mutation of these receptors is a hallmark of many cancers. Certain quinazolin-4(3H)-one based compounds have shown potent growth-inhibitory activity in lung cancer cell lines by binding to the active site of EGFR.[4]
Aurora Kinase A
Aurora Kinase A is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy.[4] A novel quinazolin-4(3H)-one derivative, BIQO-19, has been shown to exhibit antiproliferative activity against cancer cells by inhibiting Aurora Kinase A.[4]
Multi-Kinase Inhibition
Several quinazolin-4(3H)-one derivatives have been identified as multi-kinase inhibitors, targeting a range of kinases including Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptor 1 (FGFR-1), and BRAF.[2][5] This multi-targeted approach can be particularly effective in overcoming drug resistance.
Quantitative Data on Biological Activity
The inhibitory activities of various methoxy-substituted quinazolin-4(3H)-one derivatives against their respective targets have been quantified, typically as IC50 values (the concentration of an inhibitor required to reduce the activity of a target by 50%).
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline | ERK1/2 Phosphorylation | ~50 (for complete inhibition) | [6] |
| Quinazolin-4(3H)-one Derivatives | CDK2 | Potent Inhibition | [2] |
| Quinazolin-4(3H)-one Derivatives | HER2 | Potent Inhibition | [2] |
| Quinazolin-4(3H)-one Derivatives | EGFR | Potent Inhibition | [2] |
| Quinazolin-4(3H)-one Derivatives | VEGFR-2 | 0.29 | [5] |
| Quinazolin-4(3H)-one Derivatives | FGFR-1 | 0.35 | [5] |
| Quinazolin-4(3H)-one Derivatives | BRAF | 0.47 | [5] |
Experimental Protocols
The discovery and validation of biological targets for novel compounds involve a series of well-defined experimental procedures.
General Experimental Workflow
The process begins with the synthesis of the quinazolinone derivatives, followed by initial screening for biological activity, target identification, and finally, validation of the mechanism of action.
Cytotoxicity and Antiproliferative Assays (MTT Assay)
Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Plate tumor cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the quinazolinone derivative for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) solution to each well and incubate for 4 hours. Live cells with active mitochondria will convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated controls and determine the IC50 value.[6]
Kinase Inhibition Assays
Objective: To measure the direct inhibitory effect of a compound on the activity of a specific kinase.
Protocol:
-
Reaction Setup: In a microplate, combine the recombinant kinase, a specific substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of the quinazolinone compound to the wells.
-
Incubation: Allow the kinase reaction to proceed for a set time at an optimal temperature.
-
Detection: Measure the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as radioactivity-based assays or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.[1]
Western Blotting
Objective: To detect and quantify the levels of specific proteins and their phosphorylation status in cells treated with the compound.
Protocol:
-
Cell Lysis: Treat cells with the quinazolinone derivative, then lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration in each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein or its phosphorylated form.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[6]
Conclusion
The this compound scaffold and its analogs represent a promising class of compounds for the development of targeted therapies. The identification of their interactions with key signaling molecules such as EGFR, HER2, Aurora Kinase A, and other kinases provides a solid foundation for further drug discovery and development efforts. The experimental protocols detailed in this guide offer a systematic approach to elucidating the mechanisms of action of novel quinazolinone derivatives and validating their potential as therapeutic agents. Continued research in this area is crucial for translating these promising findings into clinical applications.
References
- 1. 7-methoxy-6-nitroquinazolin-4(3H)-one | 1012057-47-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 6,7,8-trimethoxyquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinone derivatives are a prominent class of heterocyclic compounds recognized for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 6,7,8-trimethoxyquinazolin-4(3H)-one scaffold is of particular interest in drug discovery due to its potential to modulate key signaling pathways implicated in cancer progression. This document provides detailed protocols for common in vitro assays to evaluate the biological activity of this compound and its analogs. The described assays are fundamental for determining cytotoxicity, assessing effects on cell viability, and elucidating potential mechanisms of action.
Data Presentation: In Vitro Cytotoxicity Data
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound |
| Analog A | MCF-7 (Breast) | MTT | 12.84 ± 0.84 | Cisplatin |
| Analog B | SW480 (Colon) | MTT | 10.90 ± 0.84 | Erlotinib |
| Analog C | K562 (Leukemia) | MTT | 0.5 | - |
| Compound 1018 | PC-3 (Prostate) | MTT | 13.0 ± 1.4 | - |
| Derivative 7c | HCT116 (Colon) | - | 0.7 | - |
| Derivative 8q | K562 (Leukemia) | - | 0.5 | - |
Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population. These values are indicative of the cytotoxic potential of the tested compounds.
Experimental Protocols
Cell Viability and Cytotoxicity Assays
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Principle: The SRB assay is a colorimetric assay that measures cell density based on the staining of total cellular protein with the sulforhodamine B dye. The amount of bound dye is proportional to the total protein mass, which reflects the number of cells.
Materials:
-
This compound
-
Human cancer cell lines
-
Complete culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound treatment, gently remove the medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization and Absorbance Measurement: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye. Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Kinase Inhibition Assays (Hypothetical)
Given that many quinazolinone derivatives target protein kinases, in vitro kinase inhibition assays are crucial for elucidating the mechanism of action of this compound.
Principle: These assays measure the ability of a compound to inhibit the activity of a specific kinase (e.g., EGFR, VEGFR, AKT). This is often done by quantifying the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
General Protocol Outline:
-
Reagents: Recombinant purified kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer, and a detection reagent (e.g., antibody against the phosphorylated substrate, or a fluorescent/luminescent ATP analog).
-
Reaction Setup: In a microplate, combine the kinase, substrate, and varying concentrations of this compound.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate at a specific temperature for a defined period.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the remaining ATP using a suitable detection method (e.g., ELISA, fluorescence, luminescence).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate common signaling pathways that are often targeted by quinazolinone derivatives and a general experimental workflow for in vitro evaluation.
Application Note: A Comprehensive Suite of Cell-Based Assays for Efficacy Evaluation of 6,7,8-trimethoxyquinazolin-4(3H)-one
Introduction
The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer effects.[1][2] 6,7,8-trimethoxyquinazolin-4(3H)-one is a derivative of this class, holding potential as a therapeutic agent. A thorough evaluation of its biological efficacy and mechanism of action is critical for its development. This document outlines a strategic workflow and detailed protocols for characterizing the anticancer properties of this compound using a panel of robust cell-based assays. The proposed assays will investigate the compound's effects on cell viability, programmed cell death (apoptosis), cell cycle progression, and key intracellular signaling pathways.
Hypothesized Mechanism of Action
Quinazolinone derivatives frequently act as inhibitors of protein kinases involved in cell proliferation and survival signaling.[1][3] A common target for such anticancer agents is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer, leading to unchecked cell growth and resistance to apoptosis.[4][5] We hypothesize that this compound may exert its anticancer effects by inhibiting key kinases within this pathway, leading to cell cycle arrest and induction of apoptosis.
Caption: Hypothesized PI3K/Akt/mTOR signaling pathway targeted by the compound.
Experimental Workflow
A tiered approach is recommended to efficiently evaluate the compound's efficacy. The workflow begins with broad screening for cytotoxic/cytostatic activity and progresses to more detailed mechanistic studies.
Caption: Tiered experimental workflow for compound efficacy evaluation.
Cell Viability Assay Protocol (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[6][7]
Materials:
-
Selected cancer cell line (e.g., HeLa, MCF-7)[8]
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well cell culture plates
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of the compound in culture medium. Start from a high concentration (e.g., 200 µM) down to a low concentration (e.g., 0.1 µM). Include a "vehicle control" (medium with DMSO, matching the highest DMSO concentration used) and a "no-cell" blank control.
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Presentation:
-
Subtract the average absorbance of the "no-cell" blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100
-
-
Plot % Viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Example Data Table:
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| Vehicle Control (0) | 1.254 | 0.088 | 100.0% |
| 0.1 | 1.231 | 0.091 | 98.2% |
| 1 | 1.053 | 0.075 | 84.0% |
| 10 | 0.642 | 0.051 | 51.2% |
| 50 | 0.188 | 0.023 | 15.0% |
| 100 | 0.099 | 0.015 | 7.9% |
Apoptosis Assay Protocol (Annexin V-FITC/PI Staining)
Objective: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with the compound. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[9] Propidium Iodide (PI) is a membrane-impermeant dye used to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).[10]
Materials:
-
Cancer cells treated with the compound (at IC50 and 2x IC50) and vehicle control for 24-48 hours.
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Collect both adherent and floating cells from the culture dish. For adherent cells, wash with PBS and detach using trypsin-free detachment solution. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Cell Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Analysis and Presentation:
-
Analyze the flow cytometry data to generate a dot plot (FITC vs. PI).
-
Gate the populations into four quadrants:
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic cells
-
Q3 (Annexin V- / PI-): Live cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
-
-
Quantify the percentage of cells in each quadrant.
Example Data Table:
| Treatment | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
| Vehicle Control | 94.5% | 2.1% | 1.5% | 1.9% |
| Compound (IC50) | 45.2% | 35.8% | 15.3% | 3.7% |
| Compound (2x IC50) | 15.7% | 48.9% | 30.1% | 5.3% |
Cell Cycle Analysis Protocol (Propidium Iodide Staining)
Objective: To determine if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M). This is achieved by staining cellular DNA with Propidium Iodide (PI) and analyzing the DNA content by flow cytometry.[11][12]
Materials:
-
Cancer cells treated with the compound (at IC50) and vehicle control for 24 hours.
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Caption: Workflow for cell cycle analysis using Propidium Iodide staining.
Protocol:
-
Cell Harvesting: Harvest approximately 1-2 x 10^6 cells per sample. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 2 hours (or overnight) at -20°C.[13]
-
Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS to rehydrate.
-
RNase Treatment: Resuspend the cell pellet in PBS containing 100 µg/mL RNase A. Incubate for 30 minutes at room temperature to ensure only DNA is stained.
-
PI Staining: Add PI staining solution to a final concentration of 50 µg/mL. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
Data Analysis and Presentation:
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the data and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Present the data in a table comparing treated and control samples.
Example Data Table:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.1% | 30.5% | 14.4% |
| Compound (IC50) | 25.3% | 15.2% | 59.5% |
Signaling Pathway Analysis Protocol (Western Blotting)
Objective: To investigate the effect of the compound on the activation (phosphorylation) of key proteins in the PI3K/Akt/mTOR signaling pathway.
Materials:
-
Cancer cells treated with the compound (at IC50) and vehicle control for various time points (e.g., 0, 1, 6, 24 hours).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Protocol:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with antibodies for total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-GAPDH) to ensure equal loading.
Data Analysis and Presentation:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phospho-protein band to the total protein band.
-
Present the results as a bar graph showing the relative phosphorylation levels compared to the vehicle control.
Example Data Table (Densitometry Analysis):
| Treatment Time (hours) | Relative p-Akt / Total Akt Ratio (Normalized to Control) |
| 0 (Control) | 1.00 |
| 1 | 0.65 |
| 6 | 0.31 |
| 24 | 0.15 |
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6,7,8-Trifluoroquinazolin-4(3H)-one | Benchchem [benchchem.com]
- 3. Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.cn [tools.thermofisher.cn]
- 5. AKT/PI3K Signaling Pathway | Rockland [rockland.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
Application Notes and Protocols: 6,7,8-Trimethoxyquinazolin-4(3H)-one in Kinase Inhibitor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. The substitution pattern on the quinazolinone ring system plays a critical role in determining the compound's target selectivity and potency. This document focuses on the application of 6,7,8-trimethoxyquinazolin-4(3H)-one and its derivatives in the study of kinase inhibition, providing detailed protocols for their evaluation as potential anticancer agents. While direct studies on this compound are limited, related analogs with similar substitution patterns have shown promise in targeting key signaling pathways implicated in cancer, such as the EGFR and PI3K/Akt/mTOR pathways.
Rationale for Kinase Inhibition Studies
The 6,7,8-trimethoxy substitution pattern on the quinazolinone core is of significant interest for several reasons. The methoxy groups can influence the molecule's solubility, metabolic stability, and ability to form key hydrogen bonds within the ATP-binding pocket of various kinases. Studies on closely related compounds, such as 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline, have demonstrated inhibitory effects on downstream effectors of growth factor signaling pathways, like ERK1/2, suggesting potential for broad applicability in oncology research.[1]
Potential Kinase Targets and Signaling Pathways
Based on the known activities of quinazolinone derivatives, this compound and its analogs are hypothesized to modulate the activity of several key kinase families involved in cancer cell proliferation, survival, and angiogenesis.
Key Potential Targets:
-
Epidermal Growth factor Receptor (EGFR): A well-established target for quinazoline-based inhibitors.[2][3][4]
-
Phosphoinositide 3-kinase (PI3K): A central node in a critical survival pathway frequently dysregulated in cancer.[5]
-
Akt/Protein Kinase B (PKB): A key downstream effector of PI3K signaling.
-
Mammalian Target of Rapamycin (mTOR): A serine/threonine kinase that regulates cell growth and proliferation.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Involved in tumor angiogenesis.
-
Aurora Kinases: Essential for cell cycle regulation.[3]
Data Presentation: Inhibitory Activities of Related Quinazolinone Derivatives
The following tables summarize the reported inhibitory activities of various quinazolinone derivatives against different cancer cell lines and kinases to provide a reference for the potential efficacy of 6,7,8-trimethoxy-substituted analogs.
Table 1: In Vitro Antiproliferative Activity of Selected Quinazolinone Derivatives
| Compound/Derivative | Cell Line | Assay Type | IC50/GI50 (µM) | Reference |
| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one (Compound 45) | A549 (Lung Cancer) | Antiproliferative | 0.44 | [5] |
| 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline | PC-3 (Prostate Cancer) | MTT | 13.0 ± 1.4 | [1] |
| 4-Aroyl-6,7,8-trimethoxyquinoline (Compound 11) | KB (Oral Cancer) | Antiproliferative | 0.217 | [6][7] |
| 4-Aroyl-6,7,8-trimethoxyquinoline (Compound 11) | HT-29 (Colon Cancer) | Antiproliferative | 0.327 | [6][7] |
| 4-Aroyl-6,7,8-trimethoxyquinoline (Compound 11) | MKN45 (Gastric Cancer) | Antiproliferative | 0.239 | [6][7] |
| 3-methyl-quinazolinone derivative (Compound 107) | A549 (Lung Cancer) | Apoptosis/Cell Cycle | Not specified | [8] |
| 6-chloro-2-methyl-3-(heteroaryl)-4(3H)-quinazolinone (Compound 101) | L1210 (Leukemia) | Proliferation | >50% inhibition at 1 µg/mL | [8] |
| 6-chloro-2-methyl-3-(heteroaryl)-4(3H)-quinazolinone (Compound 101) | K562 (Leukemia) | Proliferation | >50% inhibition at 1 µg/mL | [8] |
| 6-chloro-2-methyl-3-(heteroaryl)-4(3H)-quinazolinone (Compound 101) | MCF-7 (Breast Cancer) | Growth Inhibition | 0.34 | [8] |
Table 2: In Vitro Kinase Inhibitory Activity of Selected Quinazolinone Derivatives
| Compound/Derivative | Kinase Target | Assay Type | IC50 (nM) | Reference |
| 3-methyl-quinazolinone derivative (Compound 107) | EGFRwt-TK | Kinase Inhibition | 10 | [8] |
| Quinazoline sulfonamide derivative (Compound 12) | EGFRT790M | Kinase Inhibition | 72.8 | [9] |
| Quinazoline sulfonamide derivative (Compound 12) | VEGFR-2 | Kinase Inhibition | 52.3 | [9] |
| 3-substituted quinazoline-2,4(1H,3H)-dione (Compound 23) | c-Met | Kinase Inhibition | 52-84 | [9] |
| 3-substituted quinazoline-2,4(1H,3H)-dione (Compound 23) | VEGFR-2 | Kinase Inhibition | 52-84 | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the specific evaluation of this compound and its derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant kinase (e.g., EGFR, PI3K)
-
Kinase-specific substrate
-
This compound (or derivative) dissolved in DMSO
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute to the desired final concentrations in Kinase Reaction Buffer.
-
Kinase Reaction:
-
Add 5 µL of the diluted compound to the wells of the plate.
-
Add 10 µL of the kinase and substrate mixture to each well.
-
Incubate at room temperature for 10-30 minutes to allow for compound binding.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549, PC-3, MCF-7)
-
Complete cell culture medium
-
This compound (or derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the DMSO control. Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percent viability against the logarithm of the compound concentration.[10]
Protocol 3: Western Blot Analysis of the PI3K/Akt/mTOR Signaling Pathway
This protocol is for detecting changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with the test compound.
Materials:
-
Cancer cell line of interest
-
This compound (or derivative)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, anti-phospho-S6K, anti-total-S6K, and a loading control like GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with various concentrations of the test compound for a specified time (e.g., 24 hours).[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[12]
-
Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein to determine the effect of the compound on protein phosphorylation.
Visualizations
Signaling Pathway Diagram
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
Experimental Workflow Diagram
Caption: Workflow for the evaluation of this compound as a kinase inhibitor.
References
- 1. Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 7-methoxy-6-nitroquinazolin-4(3H)-one | 1012057-47-4 | Benchchem [benchchem.com]
- 5. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 4-aroyl-6,7,8-trimethoxyquinolines as a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 6,7,8-Trimethoxyquinazolin-4(3H)-one as a Chemical Probe
Disclaimer: Extensive research has revealed a lack of specific publicly available data regarding the synthesis, biological targets, and detailed experimental protocols for 6,7,8-trimethoxyquinazolin-4(3H)-one. To fulfill the user's request for comprehensive application notes, we have selected a closely related and well-characterized quinazolinone derivative, BIQO-19 , which has been identified as an Aurora Kinase A inhibitor.[1] The following application notes and protocols are based on the established activities and methodologies for BIQO-19 and the broader class of quinazolinone-based kinase inhibitors.
Introduction
Quinazolin-4(3H)-one derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5][6] Many of these derivatives function as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in diseases like cancer.[1][7][8]
This document provides detailed application notes and protocols for the use of a representative quinazolinone-based chemical probe, BIQO-19, an inhibitor of Aurora Kinase A (AKA).[1] Aurora Kinase A is a key mitotic kinase that plays a crucial role in cell cycle progression, and its overexpression is associated with numerous cancers. These notes are intended for researchers, scientists, and drug development professionals interested in utilizing quinazolinone-based probes to investigate cellular signaling and for preclinical drug discovery.
Compound Profile: BIQO-19
-
IUPAC Name: Ethyl 6-(4-oxo-3-(pyrimidin-2-ylmethyl)-3,4-dihydroquinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate[1]
-
Molecular Formula: C27H20N6O3
-
Primary Target: Aurora Kinase A (AKA)[1]
-
Mechanism of Action: BIQO-19 acts as an ATP-competitive inhibitor of Aurora Kinase A, preventing the phosphorylation of its downstream substrates. This inhibition leads to defects in mitotic spindle formation, ultimately causing cell cycle arrest at the G2/M phase and inducing apoptosis.[1]
Data Presentation
Table 1: In Vitro Antiproliferative Activity of BIQO-19
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H1975 | Non-Small Cell Lung Cancer (EGFR-TKI resistant) | Not Specified | [1] |
| A549 | Non-Small Cell Lung Cancer | Not Specified | [1] |
| PC-9 | Non-Small Cell Lung Cancer | Not Specified | [1] |
| H460 | Non-Small Cell Lung Cancer | Not Specified | [1] |
Note: While the referenced study confirms antiproliferative activity, specific IC50 values for BIQO-19 were not provided in the abstract.
Table 2: Kinase Inhibitory Activity of Representative Quinazolinone Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 2i | CDK2 | Not Specified | [7][9] |
| Compound 3i | CDK2 | Not Specified | [7][9] |
| Compound 2i | HER2 | Not Specified | [7][9] |
| Compound 3i | HER2 | Not Specified | [7][9] |
| Compound 2i | EGFR | Not Specified | [7][9] |
| Compound 3i | EGFR | Not Specified | [7][9] |
Note: The referenced study indicates potent inhibitory activity but does not provide specific IC50 values in the abstract.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine the in vitro potency of a quinazolinone-based inhibitor against a target kinase.
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant Aurora Kinase A (or other target kinase)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
BIQO-19 (or other quinazolinone inhibitor)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well assay plates (white, low-volume)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of BIQO-19 in DMSO. A typical starting concentration is 10 mM. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 2.5 µL of the diluted BIQO-19 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the target kinase and substrate in kinase assay buffer.
-
Pre-incubate the plate at room temperature for 10-30 minutes.[10]
-
-
Initiate Reaction: Add 5 µL of ATP solution in kinase assay buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the kinase detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background signal (no enzyme control).
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol outlines the procedure to assess the effect of a quinazolinone inhibitor on the viability of cancer cell lines.
Workflow Diagram:
Caption: Workflow for a cell viability (MTT) assay.
Materials:
-
Cancer cell line (e.g., H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
BIQO-19
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of BIQO-19 (typically from 0.01 to 100 µM) in a final volume of 200 µL. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathway
Aurora Kinase A Signaling and Inhibition by BIQO-19
Caption: Inhibition of Aurora Kinase A by BIQO-19 disrupts mitosis.
This pathway illustrates that Aurora Kinase A is essential for proper centrosome maturation and bipolar spindle assembly during the G2 and M phases of the cell cycle. BIQO-19 inhibits AKA, leading to defects in these processes, which in turn causes cell cycle arrest at the G2/M checkpoint and can ultimately trigger apoptosis.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Potential Biological Activities of Thioquinazolinones: Recent Updates | Scholars Middle East Publishers [saudijournals.com]
- 5. BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW | Semantic Scholar [semanticscholar.org]
- 6. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Western Blot Analysis of 6,7,8-trimethoxyquinazolin-4(3H)-one Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including potent anticancer properties. Many compounds featuring the quinazolin-4(3H)-one core structure have been developed as inhibitors of protein kinases, particularly receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR). Inhibition of EGFR can disrupt downstream signaling cascades, including the Ras/RAF/MEK/ERK (MAPK) and NF-κB pathways, which are crucial for cell proliferation, survival, and differentiation.
This document provides a detailed protocol for performing Western blot analysis to investigate the effects of 6,7,8-trimethoxyquinazolin-4(3H)-one on cellular signaling pathways. While the specific molecular targets of this particular compound are not yet fully elucidated, based on the known activities of structurally related quinazolines, a primary focus on the EGFR signaling pathway is recommended as a starting point for investigation.
Postulated Signaling Pathway
The following diagram illustrates the EGFR signaling pathway, a common target of quinazoline derivatives. Treatment with this compound is hypothesized to inhibit EGFR phosphorylation, leading to a downstream reduction in the phosphorylation of key signaling proteins like MEK and ERK.
Caption: Postulated EGFR signaling pathway and the inhibitory effect of this compound.
Experimental Workflow
The diagram below outlines the key steps of the Western blot protocol, from cell culture and treatment to data analysis.
Caption: Experimental workflow for Western blot analysis.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing Western blot analysis to assess changes in protein expression and phosphorylation following treatment with this compound.
1. Cell Culture and Treatment
-
Cell Seeding: Seed the chosen cancer cell line (e.g., A549, MCF-7, or other relevant lines) in 6-well plates or 10 cm dishes at an appropriate density to achieve 70-80% confluency at the time of treatment.
-
Cell Attachment: Allow cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
2. Protein Extraction
-
Cell Lysis: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well or dish.
-
Cell Scraping: Scrape the cells off the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled microcentrifuge tube.
3. Protein Quantification
-
BCA Assay: Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.
4. SDS-PAGE
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer (containing a reducing agent like β-mercaptoethanol or DTT) and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Also, load a pre-stained protein ladder to monitor the migration of proteins.
-
Running the Gel: Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.
5. Protein Transfer
-
Membrane Activation: If using a PVDF membrane, activate it by briefly immersing it in methanol. If using a nitrocellulose membrane, no activation is needed.
-
Transfer Sandwich Assembly: Assemble the transfer sandwich with the gel and membrane according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry transfer).
-
Transfer: Transfer the proteins from the gel to the membrane by applying an electric current. The transfer time and voltage will depend on the transfer system and the size of the proteins.
6. Immunoblotting
-
Blocking: After transfer, wash the membrane briefly with Tris-buffered saline with Tween 20 (TBST). Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK1/2, anti-ERK1/2, and a loading control like anti-β-actin or anti-GAPDH) in blocking buffer to the recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
7. Signal Detection
-
Chemiluminescent Substrate: Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.
-
Incubation: Incubate the membrane with the ECL substrate for the recommended time.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
Data Presentation
Summarize the quantitative data from the Western blot analysis in a structured table. Densitometry analysis of the protein bands should be performed using appropriate software (e.g., ImageJ). The intensity of the target protein bands should be normalized to the corresponding loading control.
| Treatment Group | Concentration (µM) | p-EGFR / Total EGFR (Normalized Ratio) | p-ERK1/2 / Total ERK1/2 (Normalized Ratio) |
| Vehicle Control | 0 | 1.00 ± 0.05 | 1.00 ± 0.07 |
| This compound | 1 | 0.85 ± 0.06 | 0.78 ± 0.05 |
| This compound | 5 | 0.52 ± 0.04 | 0.45 ± 0.06 |
| This compound | 10 | 0.21 ± 0.03 | 0.18 ± 0.04 |
Data are presented as mean ± standard deviation from at least three independent experiments.
Conclusion
This comprehensive protocol provides a robust framework for investigating the molecular effects of this compound using Western blot analysis. By focusing on key signaling pathways commonly modulated by quinazoline derivatives, researchers can gain valuable insights into the compound's mechanism of action and its potential as a therapeutic agent. The provided diagrams and data presentation table will aid in the clear and concise communication of experimental design and results.
High-Throughput Screening Methods for 6,7,8-Trimethoxyquinazolin-4(3H)-one Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to employing high-throughput screening (HTS) methodologies for the identification and characterization of novel bioactive 6,7,8-trimethoxyquinazolin-4(3H)-one analogs. The protocols detailed below are tailored for screening compound libraries against common biological targets of the quinazolinone scaffold, particularly protein kinases, which are frequently implicated in proliferative diseases.
Introduction to this compound Analogs
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The specific substitution pattern of this compound suggests a potential for interaction with ATP-binding sites of various enzymes, notably protein kinases. Several studies have highlighted that quinazolinone derivatives can act as potent inhibitors of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), as well as other kinases like CDK2 and HER2.[1][2] Therefore, the HTS strategies outlined herein will focus on identifying kinase inhibitors.
Recommended High-Throughput Screening Strategies
A tiered screening approach is recommended to efficiently identify and validate hits from a large compound library. This typically involves a primary screen using a biochemical assay to identify initial hits, followed by a secondary biochemical assay to confirm activity and a cell-based assay to assess cellular potency and cytotoxicity.
Figure 1: High-Throughput Screening Workflow
Caption: A logical workflow for a high-throughput screening campaign.
Data Presentation: Summary of Expected Quantitative Data
Effective HTS campaigns generate large volumes of data. The following tables provide a structured format for presenting key quantitative metrics for hit compounds.
Table 1: Primary Screen Hit Summary
| Compound ID | Single Concentration Inhibition (%) at 10 µM | Z'-factor |
| Analog-001 | 65.2 | 0.78 |
| Analog-002 | 12.5 | 0.78 |
| Analog-003 | 89.7 | 0.78 |
| ... | ... | ... |
Table 2: Hit Confirmation and Potency Determination
| Compound ID | Biochemical Assay 1 IC₅₀ (nM) (TR-FRET) | Biochemical Assay 2 IC₅₀ (nM) (Fluorescence Polarization) |
| Analog-003 | 150 | 185 |
| Analog-015 | 45 | 55 |
| ... | ... | ... |
Table 3: Cellular Activity and Cytotoxicity
| Compound ID | Cell-Based Assay EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) |
| Analog-015 | 1.2 | > 50 | > 41.7 |
| ... | ... | ... | ... |
Experimental Protocols
Protocol 1: Primary HTS - Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This biochemical assay is a robust and sensitive method for primary screening of kinase inhibitors.[3][4][5] It measures the phosphorylation of a substrate by a kinase.
Materials:
-
384-well, low-volume, black microplates
-
Target kinase (e.g., EGFR, VEGFR2)
-
Fluorescein-labeled substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop solution (e.g., 10 mM EDTA in TR-FRET dilution buffer)
-
Terbium-labeled anti-phospho-substrate antibody
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating: Using an acoustic dispenser, add 50 nL of each library compound (typically at 10 mM in DMSO) to the assay plate wells. For controls, add DMSO only (negative control) and a known inhibitor (positive control).
-
Kinase Addition: Add 5 µL of the target kinase diluted in kinase reaction buffer to all wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Reaction Initiation: Add 5 µL of a solution containing the fluorescein-labeled substrate and ATP (at a concentration close to its Km) in kinase reaction buffer to all wells.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Add 10 µL of the stop solution containing the terbium-labeled antibody to each well.
-
Detection Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). The TR-FRET ratio (665 nm / 620 nm) is proportional to the extent of substrate phosphorylation.
Protocol 2: Orthogonal HTS - Fluorescence Polarization (FP) Kinase Assay
This assay provides an independent confirmation of kinase inhibition and is less prone to certain types of assay interference compared to TR-FRET.[6][7][8][9][10]
Materials:
-
384-well, low-volume, black microplates
-
Target kinase
-
Fluorescently labeled tracer (a high-affinity ligand for the kinase)
-
Kinase binding buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Fluorescence polarization plate reader
Procedure:
-
Compound Plating: Add 50 nL of serially diluted hit compounds to the assay plate wells.
-
Reagent Addition: Add 10 µL of a pre-mixed solution containing the target kinase and the fluorescently labeled tracer in kinase binding buffer to all wells.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the chosen fluorophore. A higher polarization value indicates that the tracer is bound to the kinase, while a lower value indicates displacement by an inhibitory compound.
Protocol 3: Secondary HTS - Cell-Based PI3K/Akt Pathway Assay
This assay assesses the ability of the compounds to inhibit a key signaling pathway downstream of many receptor tyrosine kinases in a cellular context.[11][12][13][14][15]
Materials:
-
A suitable cancer cell line with an active PI3K/Akt pathway (e.g., A549, MCF-7)
-
96- or 384-well clear-bottom, black-walled cell culture plates
-
Cell culture medium and supplements
-
Assay kit for measuring phosphorylation of a downstream target (e.g., Akt Ser473) using technologies like AlphaLISA or HTRF.
-
Lysis buffer
-
Plate reader compatible with the chosen assay technology.
Procedure:
-
Cell Seeding: Seed the cells into the microplates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dilution series of the hit compounds for a specified period (e.g., 2 hours).
-
Cell Lysis: Remove the culture medium and lyse the cells by adding the lysis buffer.
-
Detection: Perform the detection of the phosphorylated target protein according to the manufacturer's instructions for the chosen assay kit. This typically involves adding detection reagents and incubating.
-
Plate Reading: Read the plate on a compatible plate reader. A decrease in the signal indicates inhibition of the signaling pathway.
Signaling Pathway Visualization
The following diagram illustrates a simplified kinase signaling pathway that is often targeted by quinazolinone-based inhibitors.
Figure 2: Simplified EGFR Signaling Pathway
References
- 1. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. tools.thermofisher.cn [tools.thermofisher.cn]
- 13. Development of highly sensitive cell-based AKT kinase ELISA for monitoring PI3K beta activity and compound efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Dual-Color Fluorescence-Based Platform to Identify Selective Inhibitors of Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Drug Delivery Systems for 6,7,8-trimethoxyquinazolin-4(3H)-one
Introduction
6,7,8-trimethoxyquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone class, a scaffold known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The presence of three methoxy groups on the benzene ring is expected to influence its physicochemical properties, such as solubility and lipophilicity, which are critical parameters for designing effective drug delivery systems.[5][6] The primary challenge in the clinical translation of many quinazolinone derivatives is their poor aqueous solubility and potential for non-specific toxicity.[7] Advanced drug delivery systems, such as nanoparticles and liposomes, offer promising strategies to overcome these limitations by enhancing solubility, improving pharmacokinetic profiles, and enabling targeted delivery to diseased tissues.[8][9]
These application notes provide a comprehensive overview and detailed protocols for the development of nanoparticle and liposomal formulations of this compound for preclinical research.
I. Nanoparticle-Based Drug Delivery Systems
Nanoparticles serve as effective carriers for hydrophobic drugs like this compound, protecting the drug from premature degradation and enabling controlled release. Polymeric nanoparticles, in particular, are widely explored due to their biocompatibility and tunable properties.
Experimental Workflow for Nanoparticle Formulation and Characterization
Caption: Workflow for nanoparticle formulation and evaluation.
Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 10,000-25,000)
-
Polyvinyl alcohol (PVA), 87-89% hydrolyzed
-
Dichloromethane (DCM)
-
Deionized water
-
Dialysis membrane (MWCO 10 kDa)
-
Phosphate buffered saline (PBS), pH 7.4
Procedure:
-
Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of PLGA in 5 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in 20 mL of deionized water.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating on an ice bath for 5 minutes (e.g., using a probe sonicator at 40% amplitude).
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for 4-6 hours to allow for the complete evaporation of DCM.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C. Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours.
-
Storage: Store the lyophilized nanoparticles at -20°C.
Data Presentation: Nanoparticle Characterization
| Formulation Code | Polymer:Drug Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| NP-1 | 10:1 | 180 ± 15 | 0.15 ± 0.03 | -25.5 ± 2.1 | 85.2 ± 4.5 | 7.8 ± 0.4 |
| NP-2 | 5:1 | 210 ± 20 | 0.21 ± 0.05 | -22.1 ± 1.8 | 78.6 ± 5.1 | 13.1 ± 0.9 |
| Blank NP | 10:0 | 175 ± 12 | 0.13 ± 0.02 | -26.3 ± 2.5 | - | - |
II. Liposomal Drug Delivery Systems
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For the hydrophobic this compound, it would be entrapped within the lipid bilayer.
Experimental Workflow for Liposome Formulation and Characterization
Caption: Workflow for liposome formulation and evaluation.
Protocol 2: Preparation of this compound Loaded Liposomes by Thin-Film Hydration
Materials:
-
This compound
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Chloroform
-
Methanol
-
Phosphate buffered saline (PBS), pH 7.4
-
Polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Formation: Dissolve 5 mg of this compound, 50 mg of DPPC, 15 mg of cholesterol, and 5 mg of DSPE-PEG2000 in a mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvents using a rotary evaporator under vacuum at 40°C to form a thin lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with 5 mL of PBS (pH 7.4) by rotating the flask at 60°C (above the phase transition temperature of DPPC) for 1 hour. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath sonicator for 10-15 minutes or extrude it 11 times through a 100 nm polycarbonate membrane using a mini-extruder.
-
Purification: Remove the unencapsulated drug by dialysis against PBS (pH 7.4) at 4°C for 24 hours or by size exclusion chromatography.
-
Storage: Store the liposomal suspension at 4°C.
Data Presentation: Liposome Characterization
| Formulation Code | Lipid Composition (molar ratio) | Vesicle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Lipo-1 | DPPC:Chol (7:3) | 120 ± 10 | 0.12 ± 0.02 | -5.2 ± 0.8 | 92.5 ± 3.8 |
| Lipo-2 | DPPC:Chol:DSPE-PEG2000 (65:30:5) | 135 ± 12 | 0.10 ± 0.01 | -15.8 ± 1.5 | 90.1 ± 4.2 |
| Blank Lipo | DPPC:Chol:DSPE-PEG2000 (65:30:5) | 130 ± 11 | 0.11 ± 0.02 | -16.2 ± 1.7 | - |
III. In Vitro Evaluation Protocols
Protocol 3: Determination of Encapsulation Efficiency and Drug Loading
For Nanoparticles:
-
Accurately weigh a known amount of lyophilized nanoparticles.
-
Dissolve the nanoparticles in a suitable organic solvent (e.g., DCM or DMSO) to break them apart and release the drug.
-
Quantify the amount of this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculate Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
For Liposomes:
-
Take a known volume of the liposomal suspension.
-
Disrupt the liposomes by adding a suitable solvent (e.g., methanol or Triton X-100).
-
Quantify the total amount of encapsulated drug using UV-Vis spectrophotometry or HPLC.
-
To determine the amount of free drug, centrifuge the liposomal suspension using a centrifugal filter device (e.g., Amicon Ultra, MWCO 10 kDa) and quantify the drug in the filtrate.
-
Calculate EE (%) using the formula:
-
EE (%) = ((Total drug - Free drug) / Total drug) x 100
-
Protocol 4: In Vitro Drug Release Study
-
Place a known amount of the drug-loaded nanoparticle or liposome formulation in a dialysis bag (MWCO 10 kDa).
-
Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4, and for cancer-targeted studies, acetate buffer pH 5.5 to simulate the tumor microenvironment) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of this compound in the collected samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time.
IV. Potential Signaling Pathway and Mechanism of Action
Quinazolinone derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are crucial for cancer cell proliferation and survival.[5][6][7] The delivery of this compound via nanoparticles or liposomes can enhance its intracellular concentration, leading to more effective inhibition of these signaling pathways.
Caption: Proposed mechanism of action for nanoformulated drug.
Disclaimer: The provided protocols and data are intended as a starting point for research and development. Optimization of formulation parameters and analytical methods will be necessary for the specific compound this compound. The biological activity and signaling pathway inhibition should be experimentally verified.
References
- 1. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.unar.ac.id [repository.unar.ac.id]
- 6. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A nanoscale natural drug delivery system for targeted drug delivery against ovarian cancer: action mechanism, application enlightenment and future potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposomes Coated with Novel Synthetic Bifunctional Chitosan Derivatives as Potential Carriers of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of 6,7,8-Trimethoxyquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting preclinical in vivo studies to evaluate the anti-cancer efficacy of 6,7,8-trimethoxyquinazolin-4(3H)-one. The methodologies are based on established protocols for structurally similar quinazolinone derivatives that have shown promise in cancer therapy.
Introduction
Quinazolinone derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including potent anti-cancer effects. Several quinazolinone-based drugs, such as gefitinib and erlotinib, have been approved for cancer treatment, primarily targeting receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR). The compound this compound belongs to this promising class of molecules. Based on the structure-activity relationships of similar compounds, it is hypothesized that this agent may exert its anti-tumor effects through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the EGFR and PI3K/Akt/mTOR pathways.[1][2]
These notes provide a framework for the in vivo evaluation of this compound using xenograft animal models, a crucial step in the preclinical drug development process.
Proposed Animal Models
Human tumor xenograft models in immunocompromised mice are the most relevant and widely used for evaluating the in vivo efficacy of quinazolinone-based anti-cancer agents.[3][4][5]
Recommended Animal Strains:
-
Athymic Nude Mice (e.g., BALB/c nude): Suitable for the subcutaneous implantation of a wide range of human cancer cell lines.
-
Severe Combined Immunodeficient (SCID) Mice: Recommended for cell lines that are difficult to establish in nude mice or for studies involving human immune cell reconstitution.
Recommended Human Cancer Cell Lines for Xenografts:
The choice of cell line should be guided by the hypothesized mechanism of action. Given that many quinazolinone derivatives target the EGFR and PI3K/Akt pathways, cell lines with known alterations in these pathways are recommended.
| Cell Line | Cancer Type | Rationale |
| A549 | Non-Small Cell Lung Cancer | High EGFR expression.[6] |
| MCF-7 | Breast Cancer | Expresses mutant PIK3CA.[7][8] |
| HCT-116 | Colorectal Cancer | Known to be sensitive to PI3K/Akt pathway inhibitors.[9] |
| U87MG | Glioblastoma | Overexpresses EGFR.[3][5] |
| MGC-803 | Gastric Cancer | Used in xenograft models for quinazolinone derivatives.[4][10] |
Experimental Protocols
Xenograft Tumor Model Establishment
Objective: To establish subcutaneous tumors in immunocompromised mice using a selected human cancer cell line.
Materials:
-
Selected human cancer cell line (e.g., A549, MCF-7, HCT-116, U87MG, or MGC-803)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), sterile
-
Matrigel (optional, can enhance tumor take rate)
-
6-8 week old female athymic nude or SCID mice
-
Syringes and needles (27-30 gauge)
Protocol:
-
Culture the selected cancer cells to 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and wash with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel (optional) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Monitor the mice for tumor growth. Caliper measurements should be taken every 2-3 days.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2 .
-
Once the tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.
Drug Formulation and Administration
Objective: To prepare and administer this compound to the tumor-bearing mice.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose, 5% DMSO in saline, or as determined by solubility studies)
-
Gavage needles (for oral administration)
-
Syringes and needles (for intraperitoneal or intravenous injection)
Protocol:
-
Determine the optimal dose levels based on preliminary in vitro cytotoxicity and any available pharmacokinetic data. A common starting point for novel quinazolinone derivatives is in the range of 25-100 mg/kg.
-
Prepare a stock solution of this compound in a suitable solvent.
-
On each treatment day, dilute the stock solution with the vehicle to the final desired concentrations.
-
Administer the compound to the mice via the chosen route (e.g., oral gavage, intraperitoneal injection). A typical dosing schedule is once daily for 14-21 consecutive days.
-
The control group should receive the vehicle only. A positive control group treated with a standard-of-care agent (e.g., gefitinib for an EGFR-driven model) is highly recommended.
Efficacy Evaluation
Objective: To assess the anti-tumor efficacy of this compound.
Protocol:
-
Tumor Volume Measurement: Measure the tumor dimensions with calipers every 2-3 days throughout the study.
-
Body Weight Monitoring: Record the body weight of each mouse every 2-3 days as an indicator of toxicity. Significant weight loss (>15-20%) may necessitate dose reduction or cessation of treatment.
-
Tumor Growth Inhibition (TGI): At the end of the study, calculate the TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
Survival Analysis: In some studies, mice are monitored for survival. The endpoint is typically when the tumor reaches a predetermined size or when the animal shows signs of significant morbidity.
-
Post-mortem Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis (e.g., histopathology, Western blotting for target engagement).
Data Presentation
Quantitative data from in vivo efficacy studies of similar quinazolinone derivatives are summarized below. These tables can serve as a template for presenting the results for this compound.
Table 1: In Vivo Anti-Tumor Efficacy of a Quinazolinone Derivative in a Gastric Cancer Xenograft Model [4]
| Treatment Group | Dose | Mean Tumor Volume (mm³) at Day 18 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| Compound 18 | 25 mg/kg | 625 ± 80 | 50 |
| 5-Fluorouracil | 20 mg/kg | 500 ± 70 | 60 |
Table 2: In Vivo Efficacy of a PI3K Inhibitor Quinazolinone Derivative in a Sarcoma S-180 Mouse Model [11]
| Treatment Group | Dose | Mean Tumor Weight (g) at Day 10 | Inhibition Rate (%) |
| Vehicle Control | - | 1.85 ± 0.35 | - |
| Compound (S)-C5 | 50 mg/kg | 0.98 ± 0.21 | 47.0 |
| Compound (S)-C5 | 100 mg/kg | 0.65 ± 0.15 | 64.9 |
Table 3: In Vivo Efficacy of a Dimethoxyquinazoline Derivative in a Glioblastoma Xenograft Model [5]
| Treatment Group | Dose (mg/kg/day) | Median Tumor-Free Survival (days) | Tumor-Free Mice at Day 58 (%) |
| Control | - | 19 | 0 |
| EGF-P154 | 1 | 40 | 40 |
Visualization of Pathways and Workflows
Signaling Pathways
The anti-tumor activity of many quinazolinone derivatives is attributed to their ability to inhibit key signaling pathways that drive cancer cell proliferation and survival. The following diagrams illustrate the potential signaling pathways targeted by this compound.
Caption: Potential inhibition of the EGFR signaling pathway.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow
The following diagram outlines the key steps in the in vivo efficacy testing of this compound.
Caption: Workflow for in vivo efficacy studies.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of Modified PEG-Anilinoquinazoline Derivatives as Potential Agents for EGFR Imaging in Cancer by Small Animal PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazoline based small molecule exerts potent tumour suppressive properties by inhibiting PI3K/Akt/FoxO3a signalling in experimental colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 6,7,8-trimethoxyquinazolin-4(3H)-one in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the development and validation of an analytical method for the quantification of 6,7,8-trimethoxyquinazolin-4(3H)-one in biological samples, primarily focusing on human plasma. Due to the absence of specific published and validated methods for this particular analyte, this document outlines a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This approach is widely considered the gold standard for the quantification of small molecules in complex biological matrices. The provided protocols for sample preparation, chromatographic separation, and mass spectrometric detection are based on established methodologies for similar quinazolinone derivatives and serve as a strong starting point for method development and validation. This document includes detailed experimental protocols, tables for summarizing validation data, and workflow diagrams to guide the user through the entire process.
Introduction
This compound is a member of the quinazolinone class of compounds, a scaffold known for a wide range of biological activities. As with many drug candidates, understanding the pharmacokinetic profile is crucial for preclinical and clinical development. Accurate quantification of the compound in biological fluids such as plasma is a prerequisite for these studies. LC-MS/MS offers high selectivity, sensitivity, and a wide dynamic range, making it the ideal platform for this application.
This document details a proposed LC-MS/MS method, including a straightforward protein precipitation protocol for sample preparation. It also provides templates for the presentation of quantitative validation data as per regulatory guidelines.
Proposed Analytical Method: LC-MS/MS
A highly sensitive and selective LC-MS/MS method is proposed for the determination of this compound in human plasma. The method involves a simple protein precipitation step, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Workflow
The overall workflow for the development and validation of the bioanalytical method is depicted below.
Troubleshooting & Optimization
troubleshooting low yield in 6,7,8-trimethoxyquinazolin-4(3H)-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,7,8-trimethoxyquinazolin-4(3H)-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why is my yield of this compound consistently low?
Low or no yield is a common issue in quinazolinone synthesis and can stem from several factors.[1] A systematic evaluation of your experimental setup is crucial for identifying the root cause.
Possible Causes & Solutions:
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.
-
Temperature: Classical methods for quinazolinone synthesis, such as the Niementowski reaction, may require high temperatures, sometimes exceeding 130°C.[2] Ensure the temperature is optimized for your specific protocol. Consider running small-scale trials at varying temperatures to find the optimum.
-
Reaction Time: These reactions can range from a few hours to over 24 hours.[1] It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine when the starting material has been consumed and to avoid potential degradation of the product from prolonged heating.
-
Solvent: The polarity and boiling point of the solvent can significantly impact yield. Solvents commonly used for quinazolinone synthesis include ethanol, toluene, and DMF.[1] The choice depends on the specific reactants and reaction type.
-
-
Incomplete Cyclization: The final ring-closing step to form the quinazolinone is often the most challenging. If you are using a two-step method via a benzoxazinone intermediate, ensure the first step (formation of the benzoxazinone from the anthranilic acid derivative) has gone to completion before adding the amine source.[2][3]
-
Reagent Quality and Stoichiometry:
-
Starting Material Purity: The starting material, 2-amino-3,4,5-trimethoxybenzoic acid (or a derivative), must be pure. Impurities can interfere with the reaction. Confirm the purity of your starting materials via NMR or melting point analysis.
-
Reagent Degradation: Reagents like formamide or orthoesters can degrade over time. Use freshly opened or purified reagents.
-
Stoichiometry: An excess of one reagent (e.g., formamide in the Niementowski reaction) is often used to drive the reaction to completion.[2] Verify that your molar ratios are correct.
-
-
Side Reactions: The electron-rich nature of the trimethoxy-substituted benzene ring can be susceptible to side reactions. The formation of amides without subsequent cyclization is a common byproduct.[4]
2. My reaction seems to stall and won't go to completion. What should I do?
If TLC or LC-MS analysis shows significant starting material remaining after the expected reaction time, consider the following:
-
Increase Temperature: The activation energy for the cyclization may not be met. Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and potential decomposition.
-
Add a Catalyst: Many modern quinazolinone syntheses employ catalysts to improve reaction rates and yields under milder conditions.[5] Depending on your specific route, acids (p-toluenesulfonic acid), bases, or metal catalysts (e.g., CuI, FeCl₃) could be beneficial.[5]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by promoting efficient and uniform heating.[2][6]
3. I'm seeing multiple spots on my TLC plate. What are the likely side products?
The most common side product is the intermediate N-formyl-2-amino-3,4,5-trimethoxybenzoic acid (or the corresponding amide), which fails to cyclize. Other possibilities include dimers or polymers, especially if the reaction is overheated or run for too long. Characterization by LC-MS can help identify the mass of these impurities, providing clues to their structure.
4. How can I improve the purification and isolation of my final product?
-
Work-up Procedure: A common work-up involves cooling the reaction mixture and pouring it into ice-cold water to precipitate the crude product.[2]
-
Recrystallization: This is an effective method for purification. Ethanol is a frequently used solvent for recrystallizing quinazolinones.[2] Experiment with different solvents or solvent mixtures (e.g., ethanol/water, DMF/water) to achieve the best results.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used to separate the product from persistent impurities.[3] A gradient elution with a solvent system like chloroform/methanol is often effective.[3]
Comparative Data on Quinazolinone Synthesis Methods
The following table summarizes various synthetic strategies for the quinazolinone core, highlighting the diversity of conditions that can be employed. While not specific to the 6,7,8-trimethoxy derivative, it provides a valuable reference for reaction optimization.
| Synthesis Route | Reactants | Catalyst/Reagent | Solvent | Temperature | Time | Typical Yield | Reference |
| Classical Niementowski | Anthranilic acid, Formamide | None (Thermal) | None (Excess Formamide) | 140-150°C | 4-6 h | Moderate | [2] |
| Via Benzoxazinone | 2-Aminobenzamide, Aldehyde | p-Toluenesulfonic acid | Toluene | Reflux | 2-4 h | Good | [5] |
| Copper-Catalyzed | 2-Halobenzamide, Nitrile | Cu(I) | tBuOK (base) | 120°C | 12 h | Good | [5] |
| Visible Light-Promoted | 2-Aminobenzamide, Aldehyde | Fluorescein (photocatalyst), TBHP | MeCN | Room Temp | 24 h | Good to Excellent | [7] |
| Microwave-Assisted | 2-Aminobenzamide, Orthoester, Amine | None | Solvent-free | 120-140°C | 5-15 min | Good to Excellent | [6][8] |
| Sulfone Synthesis | 7-Chloro-6-nitroquinazolin-4(3H)-one | Sodium p-toluenesulfinate | DMF | 90°C | 1 h | 81.7% | [9] |
Key Experimental Protocols
Protocol 1: Synthesis of this compound via Thermal Cyclization
This protocol is a representative example adapted from classical methods.
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3,4,5-trimethoxybenzoic acid (10 mmol) and a significant excess of formamide (e.g., 100 mmol, ~4.5 mL).
-
Heating: Heat the reaction mixture in an oil bath to 150-160°C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane eluent). The reaction may take 4-8 hours.
-
Work-up: Once the starting material is consumed, allow the mixture to cool to approximately 80-90°C. Carefully and slowly pour the mixture into 150 mL of ice-cold water with vigorous stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual formamide.
-
Purification: Dry the crude product. Purify by recrystallization from hot ethanol to yield pure this compound.
Visual Guides
Synthesis Pathway
Caption: General thermal synthesis pathway for the target compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Relationship of Parameters to Reaction Outcome
Caption: Key reaction parameters and their influence on the final yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. www3.nd.edu [www3.nd.edu]
- 5. Quinazolinone synthesis [organic-chemistry.org]
- 6. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 7. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
optimizing reaction conditions for the synthesis of 6,7,8-trimethoxyquinazolin-4(3H)-one
Technical Support Center: Synthesis of 6,7,8-Trimethoxyquinazolin-4(3H)-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of this compound. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: I am observing a low or no yield of the desired this compound. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product yield is a common issue in quinazolinone synthesis. Several factors related to reaction conditions, reagents, and reaction monitoring can contribute to this problem. A systematic approach to troubleshooting is recommended.
-
Sub-optimal Reaction Conditions:
-
Temperature: The intramolecular cyclization to form the quinazolinone ring often requires elevated temperatures. If the reaction temperature is too low, the rate of cyclization will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to the degradation of starting materials or the product.
-
Reaction Time: The time required for the reaction to go to completion can vary. It is crucial to monitor the reaction's progress.
-
Solvent: The choice of solvent can significantly influence the reaction outcome. For the synthesis of quinazolinones from 2-aminobenzoic acids and formamide, formamide itself can often act as both a reactant and a solvent. In other cases, high-boiling point aprotic polar solvents like DMSO or DMF can be effective.
-
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Impurities in the 2-amino-3,4,5-trimethoxybenzoic acid or the formamide can interfere with the reaction. Ensure that your starting materials are of high purity.
-
Stoichiometry: An incorrect molar ratio of reactants can lead to an incomplete reaction or the formation of side products. While formamide is often used in excess when it also serves as the solvent, precise stoichiometry is critical when other cyclizing agents are used.
-
-
Reaction Monitoring:
-
TLC Analysis: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of your reaction. A lack of change in the TLC profile over time may indicate that the reaction is not proceeding.
-
Question 2: My reaction is producing a significant amount of side products, complicating the purification process. What are the common side reactions, and how can I minimize them?
Answer:
The formation of side products is a frequent challenge in the synthesis of quinazolinones. Understanding the potential side reactions can help in devising strategies to minimize their formation.
-
Incomplete Cyclization: The intermediate N-formyl-2-amino-3,4,5-trimethoxybenzamide may not fully cyclize. This can be addressed by increasing the reaction time or temperature.
-
Dimerization or Polymerization: At high temperatures, starting materials or intermediates can sometimes dimerize or polymerize. Using a more dilute solution or slightly lowering the reaction temperature might mitigate this.
-
Hydrolysis: The quinazolinone ring can be susceptible to hydrolysis under certain conditions, especially if water is present and the conditions are strongly acidic or basic during workup.
Question 3: The purification of the final product is challenging. What are the recommended purification techniques?
Answer:
Effective purification is crucial to obtain this compound with high purity.
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. The choice of solvent is critical. Ethanol or a mixture of ethanol and water are commonly used for recrystallizing quinazolinones.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography is a reliable alternative. A solvent system of ethyl acetate and hexane is a good starting point for elution.
-
Acid-Base Extraction: Since quinazolinones have a weakly basic nitrogen atom, an acid-base extraction can be an effective purification step. Dissolve the crude product in an organic solvent and extract it with a dilute acid (e.g., 1M HCl). The quinazolinone will move to the aqueous layer as its protonated salt. After separating the layers, the aqueous layer can be basified to precipitate the purified quinazolinone.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward synthetic route to this compound?
A1: The most common method is the condensation of 2-amino-3,4,5-trimethoxybenzoic acid with formamide at elevated temperatures. In this one-pot reaction, formamide serves as both the formylating agent and the nitrogen source for the second nitrogen in the pyrimidine ring.
Q2: Are there more efficient or "greener" alternatives to conventional heating for this synthesis?
A2: Yes, microwave-assisted synthesis has been shown to be a highly efficient method for preparing quinazolinones, often leading to shorter reaction times and higher yields. Another modern approach involves visible light-induced condensation cyclization, which can proceed under mild conditions without the need for metal catalysts.[1]
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most convenient method. By spotting the reaction mixture alongside the starting material (2-amino-3,4,5-trimethoxybenzoic acid) on a TLC plate, you can visualize the consumption of the starting material and the appearance of the product spot. The reaction is generally considered complete when the starting material spot is no longer visible.
Q4: What are the key safety precautions to take during this synthesis?
A4: Formamide is a teratogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Reactions at high temperatures should be conducted with care, using appropriate heating mantles and condensers to prevent solvent evaporation.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes typical reaction conditions for the synthesis of substituted quinazolin-4(3H)-ones, which can be used as a starting point for optimizing the synthesis of this compound.
| Parameter | Conventional Heating | Microwave Irradiation |
| Starting Materials | 2-Aminobenzoic acid derivative, Formamide | 2-Aminobenzoic acid derivative, Formamide |
| Solvent | Formamide (neat) or high-boiling solvent (e.g., DMSO) | Formamide (neat) or solvent-free |
| Temperature | 150-180 °C | 120-160 °C |
| Reaction Time | 4-24 hours | 5-30 minutes |
| Typical Yield | Moderate to Good | Good to Excellent |
| Notes | Reaction progress should be monitored by TLC. | Requires a dedicated microwave reactor. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Conventional Heating
This protocol is a general procedure based on the common synthesis of quinazolinones from anthranilic acids and formamide.
Materials:
-
2-amino-3,4,5-trimethoxybenzoic acid
-
Formamide
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3,4,5-trimethoxybenzoic acid (1 equivalent) and formamide (10-20 equivalents).
-
Heat the reaction mixture to 160-170 °C with stirring.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is typically complete within 6-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Purify the crude product by recrystallization from ethanol to obtain this compound as a solid.
Protocol 2: Microwave-Assisted Synthesis of this compound
This protocol is adapted from general procedures for the microwave-assisted synthesis of quinazolinones.
Materials:
-
2-amino-3,4,5-trimethoxybenzoic acid
-
Formamide
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
In a microwave-safe reaction vessel, combine 2-amino-3,4,5-trimethoxybenzoic acid (1 equivalent) and formamide (10 equivalents).
-
Seal the vessel and place it in a microwave reactor.
-
Heat the mixture to 150 °C and hold for 15-20 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash it with water.
-
Purify the crude product by recrystallization from ethanol.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting common issues in quinazolinone synthesis.
References
Technical Support Center: Purification of 6,7,8-trimethoxyquinazolin-4(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 6,7,8-trimethoxyquinazolin-4(3H)-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Recovery After Purification
Possible Causes:
-
Suboptimal Solvent Selection for Extraction or Chromatography: The compound may have poor solubility in the chosen solvent, leading to losses during transfers or elution.
-
Compound Precipitation on the Column: High concentrations of the compound applied to the chromatography column can lead to precipitation.
-
Inappropriate pH: The compound's solubility can be pH-dependent.
-
Decomposition: The compound may be sensitive to certain conditions (e.g., strong acids or bases, prolonged heating).
Solutions:
-
Solubility Testing: Before purification, perform small-scale solubility tests with a range of solvents to determine the most suitable ones for extraction and chromatography.
-
Solvent System Optimization for Chromatography: Use Thin Layer Chromatography (TLC) to identify an optimal solvent system that provides a good retention factor (Rf) of approximately 0.2-0.4 for the target compound.[1] A common starting point for quinazolinone derivatives is a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent for loading onto the column.[1] For compounds with limited solubility, consider dry loading where the crude product is adsorbed onto silica gel before being loaded onto the column.
-
pH Adjustment: If using liquid-liquid extraction, adjust the pH of the aqueous layer to ensure the compound is in its desired form (ionized or neutral) for efficient partitioning into the organic layer.
-
Mild Purification Conditions: Avoid harsh conditions. Use a water bath for gentle heating if necessary and minimize the exposure time to acidic or basic conditions.
Issue 2: Persistent Impurities After Column Chromatography
Possible Causes:
-
Co-eluting Impurities: Impurities with similar polarity to the target compound.
-
Column Overloading: Applying too much crude product to the column.
-
Improperly Packed Column: Channeling in the column bed can lead to poor separation.
-
Inappropriate Solvent Gradient: A steep solvent gradient may not provide sufficient resolution.
Solutions:
-
Identify the Impurity: Use analytical techniques like LC-MS or NMR to identify the structure of the persistent impurity. Knowing the impurity's structure can help in designing a more effective purification strategy. Common impurities may include unreacted starting materials such as 2-amino-3,4,5-trimethoxybenzoic acid or by-products from the cyclization reaction.
-
Optimize Chromatography Conditions:
-
Solvent System: Test different solvent systems, including those with different solvent strengths and selectivities. Adding a small amount of a modifier like triethylamine for basic compounds or acetic acid for acidic compounds might improve separation.[1]
-
Gradient: Employ a shallower solvent gradient during elution to improve the separation of closely eluting compounds.[1]
-
Stationary Phase: Consider using a different stationary phase, such as alumina or a reverse-phase silica gel (C18), if normal-phase silica gel does not provide adequate separation.
-
-
Recrystallization: If the product is a solid, recrystallization is a powerful technique to remove small amounts of impurities after column chromatography.[1]
-
Preparative HPLC: For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be used to separate challenging impurities.
Issue 3: Difficulty in Recrystallizing the Product
Possible Causes:
-
Inappropriate Solvent: The chosen solvent may be too good or too poor at dissolving the compound at all temperatures.
-
Presence of Oily Impurities: Oily impurities can inhibit crystal formation.
-
Supersaturation Not Achieved: The solution may not be sufficiently concentrated for crystals to form upon cooling.
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil or amorphous solid instead of crystals.
Solutions:
-
Systematic Solvent Screening: Test a variety of solvents with different polarities. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Use of a Solvent Pair: If a single suitable solvent cannot be found, a two-solvent system can be effective.[1] Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.
-
Charcoal Treatment: If colored or oily impurities are present, adding a small amount of activated charcoal to the hot solution and then filtering it can help remove them.
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.
-
Slow Cooling: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator to maximize crystal formation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of this compound?
A1: A good starting point for TLC analysis of quinazolinone derivatives is a mixture of hexane and ethyl acetate.[1] Given the presence of three methoxy groups, the polarity of this compound is expected to be moderate. You can start with a 1:1 mixture of hexane:ethyl acetate and adjust the ratio based on the resulting Rf value. An ideal Rf value for column chromatography is between 0.2 and 0.4.[1]
Q2: What are the expected impurities from the synthesis of this compound?
A2: The synthesis of this compound often starts from gallic acid, which is converted to 2-amino-3,4,5-trimethoxybenzoic acid. This is then cyclized with a formylating agent. Potential impurities could include:
-
Unreacted 2-amino-3,4,5-trimethoxybenzoic acid.
-
Partially methylated intermediates from the synthesis of the benzoic acid precursor.
-
By-products from the cyclization reaction.
-
Residual reagents used in the synthesis.
Q3: How can I confirm the purity and identity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity and identity of this compound:
-
Thin Layer Chromatography (TLC): To check for the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a small amount of acid (like formic or phosphoric acid) is a good starting point.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Q4: My compound is a solid. What is a general protocol for its recrystallization?
A4: Here is a general protocol for recrystallization:
-
Solvent Selection: Find a suitable solvent or solvent pair in which your compound has high solubility when hot and low solubility when cold.
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Cooling: Once at room temperature, cool the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.[1]
Data Presentation
Table 1: Analytical Techniques for Purity Assessment of this compound
| Technique | Purpose | Typical Conditions | Expected Outcome for Pure Compound |
| TLC | Qualitative purity check | Stationary Phase: Silica gel 60 F254Mobile Phase: Hexane:Ethyl Acetate (e.g., 1:1, 1:2) | A single spot with a consistent Rf value. |
| HPLC | Quantitative purity analysis | Column: C18 reverse-phaseMobile Phase: Acetonitrile/Water gradient with 0.1% formic acid | A single major peak representing >95% purity. |
| ¹H NMR | Structural confirmation | Solvent: DMSO-d₆ or CDCl₃ | Peaks corresponding to the protons of the quinazolinone core and the three methoxy groups with correct integrations and splitting patterns. |
| ¹³C NMR | Structural confirmation | Solvent: DMSO-d₆ or CDCl₃ | Peaks corresponding to all the carbon atoms in the molecule. |
| MS (ESI) | Molecular weight confirmation | Mode: Positive or negative ion | A peak corresponding to the [M+H]⁺ or [M-H]⁻ ion. |
| Melting Point | Purity indicator | - | A sharp and reproducible melting point range. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
TLC Analysis: Determine an appropriate eluent system using TLC. A common starting point is a mixture of hexane and ethyl acetate. The ideal eluent should give the target compound an Rf value of approximately 0.2-0.4.[1]
-
Column Packing:
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, less polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica gel bed.[1]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for poorly soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Start eluting with the initial non-polar solvent system.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column. A shallow gradient is often more effective for separating closely related impurities.[1]
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Recrystallization
-
Solvent Selection: Perform small-scale solubility tests to find a suitable solvent. Ethanol, methanol, ethyl acetate, or mixtures with water are common choices for quinazolinone derivatives.
-
Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of solvent necessary.
-
Hot Filtration: If there are insoluble impurities, filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystals should start to form.
-
Cooling: To maximize the yield, cool the flask in an ice bath for about 30 minutes.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven at a temperature below the compound's melting point.[1]
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A logic diagram for troubleshooting common purification challenges.
References
improving the solubility of 6,7,8-trimethoxyquinazolin-4(3H)-one for biological assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,7,8-trimethoxyquinazolin-4(3H)-one. The focus is on improving the solubility of this compound for reliable and reproducible results in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have poor aqueous solubility?
A1: The limited aqueous solubility of many quinazolinone derivatives, including this compound, is inherent to their chemical structure. These molecules possess a rigid, fused heterocyclic ring system which, combined with lipophilic methoxy groups, results in high crystal lattice energy and low polarity. This molecular structure makes it challenging for water molecules to effectively solvate the compound, leading to poor solubility in aqueous buffers commonly used in biological assays.
Q2: I'm observing precipitation of the compound when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?
A2: This is a common issue known as "precipitation upon dilution." Several strategies can be employed to mitigate this:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay.
-
Use a Co-solvent: Incorporating a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) in your aqueous buffer can enhance solubility.
-
Utilize Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants such as Polysorbate 80 (Tween® 80) or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, thereby keeping it in solution.
-
Complexation with Cyclodextrins: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble compounds, significantly increasing their aqueous solubility. Pre-incubating the compound with the cyclodextrin before the final dilution is often effective.
Q3: Can I use pH modification to improve the solubility of this compound?
A3: Adjusting the pH of your buffer system can be an effective method for improving the solubility of compounds with ionizable groups. Quinazoline derivatives can be weak bases, and their solubility may increase in acidic conditions where they become protonated. However, it is crucial to ensure that any pH change does not negatively impact the stability of the compound, the integrity of your biological assay, or the physiology of the cells.
Q4: My compound won't even dissolve in 100% DMSO. What should I do?
A4: If you are facing solubility issues even with 100% DMSO, consider the following:
-
Increase Solvent Volume: Use a larger volume of fresh, anhydrous DMSO.
-
Gentle Warming and Sonication: Gentle warming of the solution and the use of a sonicator can aid in the dissolution process.
-
Check Compound Purity: Impurities can sometimes affect solubility.
Q5: My DMSO stock solution of the compound precipitates when stored at 4°C or -20°C. How can I prevent this?
A5: The solubility of some compounds in DMSO is temperature-dependent. If stability allows, consider storing the stock solution at room temperature. If refrigeration is necessary, gently warm and vortex the solution to ensure complete redissolution before each use.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results in cell-based assays | Compound precipitation in the culture medium. | Decrease the final compound concentration. Incorporate a co-solvent (e.g., 1-5% ethanol or PEG) or a non-ionic surfactant (e.g., 0.01-0.1% Tween® 80) in the final dilution. Consider using a cyclodextrin-based formulation. |
| Cell toxicity due to high solvent concentration. | Ensure the final concentration of DMSO or other organic solvents is at a non-toxic level (typically ≤ 0.1% v/v). Always include a vehicle control in your experiments. | |
| Low or no biological activity observed | Poor solubility leading to a lower effective concentration. | Re-evaluate the dissolution of the compound. Utilize the solubility enhancement techniques described in the FAQs and protocols below. |
| Compound degradation. | Assess the stability of the compound in your chosen solvent and assay buffer. Protect from light and extreme temperatures if necessary. |
Data Presentation: Solubility of Quinazolinone Scaffolds
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (≥ 684.23 mM)[1] | Hygroscopic DMSO can impact solubility; use freshly opened solvent.[1] |
| Water | 1.2 mg/mL (8.21 mM)[1] | Ultrasonic assistance may be required.[1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Accurately weigh the desired amount of this compound.
-
Add a sufficient volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary.
-
Store the stock solution in small aliquots at an appropriate temperature to avoid repeated freeze-thaw cycles.
Protocol 2: Formulation with Co-solvents and Surfactants
This protocol is for preparing a 1 mL working solution.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 27.5 mg/mL).
-
To 400 µL of PEG300, add 100 µL of the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline or your aqueous buffer to bring the final volume to 1 mL.
Protocol 3: Formulation with Cyclodextrin
This protocol is for preparing a 1 mL working solution.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 27.5 mg/mL).
-
To 900 µL of a 20% SBE-β-CD solution in saline or your aqueous buffer, add 100 µL of the DMSO stock solution.
-
Mix the solution thoroughly until it becomes clear.
Signaling Pathways and Experimental Workflows
Quinazolinone derivatives are known to target several key signaling pathways involved in cell proliferation, survival, and angiogenesis. The EGFR and PI3K/Akt/mTOR pathways are common targets.
Caption: Inhibition of the EGFR signaling pathway.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
Technical Support Center: Overcoming Resistance to 6,7,8-trimethoxyquinazolin-4(3H)-one in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to 6,7,8-trimethoxyquinazolin-4(3H)-one and related quinazolinone derivatives in cancer cell lines. The information provided is based on established mechanisms of resistance to the broader class of quinazolinone-based anticancer agents, particularly those targeting receptor tyrosine kinases.
Disclaimer: Limited specific data exists for this compound. The guidance below is extrapolated from research on structurally similar quinazolinone compounds and may require adaptation for your specific experimental context.
Troubleshooting Guides
Problem 1: Decreased or Loss of Cytotoxicity of this compound
You observe a significant increase in the IC50 value of the compound in your cancer cell line compared to initial experiments or published data for sensitive cell lines.
| Possible Cause | Suggested Troubleshooting Steps |
| Target Alteration | 1. Sequence the target protein's gene: If the intended target is a kinase (e.g., EGFR), sequence the kinase domain to identify potential mutations (e.g., T790M, C797S in EGFR) that can prevent compound binding.[1][2][3] 2. Perform Western Blot analysis: Check for the phosphorylation status of the target protein and downstream effectors to confirm target engagement. |
| Activation of Bypass Signaling Pathways | 1. Assess activation of alternative pathways: Use Western Blot to probe for increased phosphorylation of key proteins in parallel signaling cascades such as ERK/MAPK, PI3K/Akt, or Aurora Kinase.[4][5][6][7][8][9][10] 2. Combination therapy: Test the synergistic effect of this compound with inhibitors of the identified bypass pathway. |
| Increased Drug Efflux | 1. Perform a drug efflux assay: Use a fluorescent substrate like Rhodamine 123 to determine if your resistant cells exhibit increased activity of ABC transporters (e.g., P-glycoprotein/MDR1, BCRP/ABCG2).[11][12][13][14] 2. Co-treatment with ABC transporter inhibitors: Evaluate if known inhibitors of ABC transporters (e.g., verapamil, tariquidar) can restore sensitivity to your compound. |
| Experimental Variability | 1. Verify compound integrity: Confirm the purity and stability of your this compound stock solution. 2. Cell line authentication: Ensure the identity and low passage number of your cell line. 3. Optimize assay conditions: Re-evaluate cell seeding density, treatment duration, and reagent concentrations in your cytotoxicity assay. |
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of acquired resistance to quinazolinone-based kinase inhibitors?
A1: The most frequently observed mechanisms include:
-
Secondary mutations in the target kinase: These mutations, such as the "gatekeeper" T790M mutation and the C797S mutation in the EGFR kinase domain, can sterically hinder the binding of the inhibitor or alter its binding mode.[2][3][15][16]
-
Activation of bypass signaling pathways: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating parallel pathways that promote survival and proliferation. Common examples include the activation of the ERK/MAPK and PI3K/Akt pathways, or the overexpression of other receptor tyrosine kinases.[4][6][8][9]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the drug out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[11][12][13][14][17]
-
Histologic transformation: In some cases, cancer cells may undergo a change in their cell type, for example, from non-small cell lung cancer to small cell lung cancer, which has a different sensitivity profile to targeted therapies.[18]
Q2: How can I determine if my resistant cell line has developed a mutation in the target kinase?
A2: The most direct method is to perform Sanger sequencing or next-generation sequencing (NGS) of the gene encoding the target kinase in both your sensitive and resistant cell lines. Compare the sequences to identify any acquired mutations in the resistant cells.
Q3: What are some potential combination strategies to overcome resistance?
A3: Rational combination therapies can be designed to target the specific resistance mechanism:
-
Targeting bypass pathways: If you identify the activation of a specific bypass pathway, combining this compound with an inhibitor of a key component of that pathway (e.g., a MEK inhibitor for the ERK pathway) may be effective.
-
Inhibiting drug efflux: Co-administration with an ABC transporter inhibitor can increase the intracellular concentration of your compound and restore its efficacy.
-
Dual-targeting agents: Synthesizing hybrid molecules that can simultaneously inhibit the primary target and a resistance-mediating target is an emerging strategy.
Q4: My compound appears to be a substrate for an ABC transporter. What are my next steps?
A4: First, confirm which specific ABC transporter is responsible for the efflux. This can be done using cell lines that overexpress individual transporters or by using specific inhibitors. Subsequently, you can explore strategies to circumvent this issue, such as designing analogs of your compound that are not recognized by the transporter or co-administering a potent and specific inhibitor of that transporter.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[19]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.[19]
-
Incubate the plate at room temperature in the dark for at least 2 hours to dissolve the formazan crystals.[19]
-
Measure the absorbance at 570 nm using a microplate reader.[19]
Western Blot for Phospho-Protein Analysis
This protocol is for assessing the phosphorylation status of target kinases and downstream signaling proteins.
Materials:
-
Cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the total protein antibody and a loading control (e.g., GAPDH or β-actin) for normalization.
ABC Transporter Efflux Assay (Rhodamine 123)
This protocol is to determine if the compound is a substrate of ABC transporters.
Materials:
-
Sensitive and resistant cancer cell lines
-
Rhodamine 123
-
ABC transporter inhibitor (e.g., verapamil)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Load the cells with Rhodamine 123 at 37°C for a specified time.
-
Wash the cells to remove excess dye.
-
Incubate the cells in a dye-free medium with and without the ABC transporter inhibitor.
-
At different time points, collect the cells and measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
-
A lower fluorescence signal in the resistant cells compared to the sensitive cells, which is reversed by the inhibitor, indicates increased drug efflux.
Visualizations
Caption: Overview of resistance mechanisms to quinazolinone-based kinase inhibitors.
Caption: Troubleshooting workflow for overcoming drug resistance.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline-based fourth-generation EGFR tyrosine kinase inhibitors to overcome C797S-mediated resistance in non-small cell lung Cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of acquired resistance to ERK1/2 pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 7. Aurora kinase A drives the evolution of resistance to third generation EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. ABC transporters as mediators of drug resistance and contributors to cancer cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eurekaselect.com [eurekaselect.com]
- 18. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. atcc.org [atcc.org]
minimizing off-target effects of 6,7,8-trimethoxyquinazolin-4(3H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of 6,7,8-trimethoxyquinazolin-4(3H)-one and related quinazoline-based compounds during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the likely primary targets and off-targets of this compound?
A1: While a specific target profile for this compound is not extensively published, the quinazoline scaffold is a common feature in many kinase inhibitors.[1] Derivatives of quinazoline have been shown to target a range of kinases, particularly tyrosine kinases involved in cell signaling pathways.[2][3][4] Commonly targeted kinases by quinazoline derivatives include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others in the MAPK/ERK signaling cascade.[5][6][7][8] A structurally similar compound, 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline, has been shown to inhibit the phosphorylation of ERK1/2, suggesting that the MAPK/ERK pathway is a likely target. Off-target effects are common with kinase inhibitors due to the conserved nature of the ATP-binding pocket across the kinome.
Q2: My cells are showing a phenotype (e.g., unexpected apoptosis, changes in morphology) that doesn't align with the presumed target of this compound. What could be the cause?
A2: This is a strong indicator of potential off-target effects. The observed phenotype may be a result of the compound inhibiting one or more unintended kinases or other cellular proteins.[9] It is also possible that the high concentrations of the compound or the solvent (e.g., DMSO) are causing cytotoxicity.[9] To investigate this, it is crucial to perform dose-response experiments to determine a non-toxic concentration range and to include appropriate vehicle controls in your experiments.[9]
Q3: How can I confirm that the observed cellular effect is due to on-target inhibition?
A3: Several experimental approaches can help validate on-target effects:
-
Rescue Experiments: Transfect cells with a mutated version of the target protein that is resistant to the inhibitor. If the phenotype is reversed, it is likely an on-target effect.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay directly measures the binding of the compound to its target protein in a cellular environment.[10][11] Ligand binding stabilizes the protein against thermal denaturation, which can be quantified.[10][11]
Q4: My IC50 values for this compound are inconsistent between biochemical and cell-based assays. Why is this happening?
A4: Discrepancies between biochemical and cell-based assays are common. Potential reasons include:
-
ATP Concentration: Biochemical assays are often performed at low, fixed ATP concentrations, which may not reflect the high intracellular ATP levels that can compete with ATP-competitive inhibitors.
-
Cell Permeability: The compound may have poor membrane permeability, resulting in a lower effective intracellular concentration.[12]
-
Cellular Efflux: The compound could be a substrate for efflux pumps like P-glycoprotein, which actively remove it from the cell.
-
Compound Stability: The inhibitor may be unstable or metabolized within the cellular environment.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background in in vitro kinase assay | Contaminated reagents (e.g., ATP in substrate solution). Non-specific binding of detection antibodies. | Use fresh, high-purity reagents. Optimize blocking conditions and antibody concentrations. Include a "no enzyme" control to determine background signal. |
| Variable IC50 values in kinase assays | Inconsistent ATP concentration. High substrate conversion (>20%). Instability of the kinase or inhibitor. | Use an ATP concentration at or near the Km for the kinase and keep it consistent. Optimize reaction time to ensure initial velocity conditions. Prepare fresh inhibitor solutions and aliquot and store the kinase appropriately. |
| Unexpected cell morphology changes | Cytotoxicity from high inhibitor or solvent concentration. Off-target effects on cytoskeletal proteins. | Perform a dose-response experiment to identify the optimal non-toxic concentration.[9] Ensure the final solvent concentration is low (typically ≤ 0.1%).[9] Visualize the cytoskeleton using immunofluorescence (e.g., staining for F-actin and α-tubulin).[9] |
| No inhibition of target phosphorylation in cells | Low cell permeability of the inhibitor. Inactive target kinase in the chosen cell line. Ineffective inhibitor concentration or incubation time. | Assess cell permeability using methods like PAMPA. Confirm the expression and basal phosphorylation of the target kinase via Western blot. Perform a dose-response and time-course experiment to optimize treatment conditions. |
| CETSA shows no thermal shift | The compound does not bind to the target protein in the cellular milieu. The protein is either too stable or too unstable to show a detectable shift. Insufficient compound concentration. | Re-evaluate the primary target hypothesis. Optimize the temperature range for the heat challenge. Perform an isothermal dose-response (ITDR) CETSA to assess concentration-dependent stabilization.[11] |
Quantitative Data: Comparative Kinase Inhibition by Quinazoline Derivatives
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various quinazoline derivatives against several kinases, providing a comparative landscape of their potential on- and off-target activities.
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| Isatin–quinazoline hybrid (6c) | EGFR | 0.083 | [5] |
| VEGFR-2 | 0.076 | [5] | |
| HER2 | 0.138 | [5] | |
| CDK2 | 0.183 | [5] | |
| 2-Sulfanylquinazolin-4(3H)-one (5d) | EGFR | 0.09 | [2] |
| HER2 | 0.11 | [2] | |
| VEGFR2 | 0.15 | [2] | |
| CDK2 | 0.21 | [2] | |
| 6,7-dimethoxy-4-anilinoquinazoline | VEGFR-2 | 0.016 | [6][8] |
| Quinazolin-4(3H)-one derivative (2i) | CDK2 | Potent | [3][4] |
| HER2 | Potent | [3][4] | |
| EGFR | Potent | [3][4] | |
| Quinazolin-4(3H)-one derivative (3i) | CDK2 | Potent | [3][4] |
| HER2 | Potent | [3][4] | |
| EGFR | Potent | [3][4] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a general method to determine the IC50 of this compound against a target kinase by measuring ATP consumption.[13]
Materials:
-
Recombinant active kinase
-
Kinase-specific peptide substrate
-
This compound
-
ATP
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤1%.
-
Assay Plate Setup: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Prepare the kinase solution in kinase buffer and add 2 µL to each well.
-
Reaction Initiation: Prepare a substrate/ATP mixture in kinase buffer. The ATP concentration should ideally be at the Km for the target kinase. Add 2 µL of this mixture to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Phospho-ERK Inhibition
This protocol assesses the inhibitory effect of this compound on the MAPK/ERK signaling pathway in a cellular context.[14][15][16]
Materials:
-
Cell line expressing the target of interest (e.g., a cancer cell line with an active MAPK/ERK pathway)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant (lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the phospho-ERK antibody.
-
Re-probe the membrane with the anti-total ERK1/2 antibody to serve as a loading control.
-
-
Data Analysis: Quantify the band intensities for phospho-ERK and total ERK. Normalize the phospho-ERK signal to the total ERK signal for each sample.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol is for verifying the direct binding of this compound to its target protein in intact cells.[11][17]
Materials:
-
Cell line of interest
-
This compound
-
PBS with protease inhibitors
-
Thermal cycler
-
Lysis buffer
-
Western blot reagents (as in Protocol 2)
-
Primary antibody against the target protein
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Cell Harvesting and Heat Challenge:
-
Harvest and wash the cells with ice-cold PBS.
-
Resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Protein Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Quantify the protein concentration.
-
Analyze the amount of soluble target protein at each temperature point by Western blot.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Plot the percentage of soluble protein (relative to the unheated control) against the temperature to generate melt curves for both the vehicle- and compound-treated samples.
-
A shift in the melting temperature (Tm) indicates target engagement.
-
Visualizations
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
Caption: Workflow for an in vitro kinase inhibition assay.
Caption: A logical approach to troubleshooting unexpected results.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. resources.biomol.com [resources.biomol.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
optimizing dosage and treatment schedules for 6,7,8-trimethoxyquinazolin-4(3H)-one in vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing dosage and treatment schedules for 6,7,8-trimethoxyquinazolin-4(3H)-one in vivo. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are beginning in vivo studies with this compound. How do we determine a starting dose?
A1: Establishing a safe and potentially efficacious starting dose is a critical first step. A well-designed dose range finding (DRF) study is fundamental in preclinical drug development. The initial dose can be estimated based on in vitro data, such as the compound's IC50 or EC50 in relevant cell-based assays. A common practice is to start with a dose that is a fraction of the concentration showing activity in vitro and escalate from there. If data from similar quinazolinone derivatives are available, they can also inform the starting dose selection.
Q2: What is the best approach to determine the optimal dosage and treatment schedule?
A2: The optimal dosage and schedule are determined by establishing the maximum tolerated dose (MTD) and the minimum effective dose (MED) to define the therapeutic window. This is typically achieved through dose-escalation studies. A common design is the "3+3" approach, where cohorts of animals receive escalating doses. The treatment schedule (e.g., daily, every other day) will depend on the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties.
Q3: We are observing significant variability in our in vivo results between experimental groups. What could be the cause?
A3: Inconsistent results in in vivo experiments with novel compounds can stem from several factors. One common issue is batch-to-batch variability of the synthesized compound, which can lead to different impurity profiles. Poor solubility of the test compound can also lead to inconsistent bioavailability. It is crucial to have robust analytical characterization for each new batch of this compound to ensure purity and consistency.
Q4: How do we select the appropriate animal model for our in vivo studies?
A4: The choice of animal model is critical for the translatability of your findings. The selection should consider the drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as the expression of the biological target and physiological relevance to the disease being studied. For example, if investigating the anti-cancer properties of this compound, a xenograft model using a relevant cancer cell line would be appropriate.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High toxicity at low doses | - Inaccurate MTD estimation.- Off-target effects of the compound.- Vehicle-related toxicity. | - Conduct a thorough dose-range finding study with smaller dose increments.- Perform in vitro off-target screening.- Run a vehicle-only control group to assess its toxicity. |
| Lack of efficacy at high doses | - Poor bioavailability.- Rapid metabolism and clearance.- Inappropriate animal model. | - Perform pharmacokinetic (PK) studies to determine the compound's exposure (Cmax, AUC, half-life).- Consider alternative routes of administration or formulation strategies to improve bioavailability.- Re-evaluate the relevance of the chosen animal model to the therapeutic hypothesis. |
| Inconsistent tumor growth inhibition in xenograft models | - Variability in tumor cell implantation.- Inconsistent dosing.- Compound instability in the formulation. | - Standardize the tumor cell implantation procedure.- Ensure accurate and consistent administration of the compound.- Assess the stability of the dosing formulation over the treatment period. |
| Precipitation of the compound upon injection | - Poor solubility of the compound in the chosen vehicle. | - Test different biocompatible vehicles to improve solubility.- Consider formulation strategies such as co-solvents, surfactants, or cyclodextrins. |
Experimental Protocols
Dose Range Finding (DRF) Study Protocol
-
Animal Model: Select a relevant animal model (e.g., healthy mice or rats for initial toxicity, tumor-bearing mice for efficacy).
-
Grouping: Assign animals to groups of at least 3-5 per dose level. Include a vehicle control group.
-
Dose Selection: Based on in vitro data or literature on similar compounds, select a starting dose and at least 3-4 escalating dose levels (e.g., 2x, 4x, 8x the starting dose).
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). Record body weights at regular intervals.
-
Endpoint: The study can be terminated after a predefined period (e.g., 7-14 days) or when severe toxicity is observed. The highest dose with no or minimal signs of toxicity is considered the Maximum Tolerated Dose (MTD).
Pharmacokinetic (PK) Study Protocol
-
Animal Model: Use a relevant animal model, typically rats or mice.
-
Dosing: Administer a single dose of this compound.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Analysis: Process blood to obtain plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Visualizations
addressing stability issues of 6,7,8-trimethoxyquinazolin-4(3H)-one in solution
This technical support center provides guidance on addressing stability issues of 6,7,8-trimethoxyquinazolin-4(3H)-one in solution for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution?
A1: While specific stability data for this compound is not extensively published, the quinazolinone scaffold is generally considered to be stable.[1] However, the stability in solution can be significantly influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. The three electron-donating methoxy groups at positions 6, 7, and 8 may also affect the electronic properties and reactivity of the quinazolinone ring system.[2][3]
Q2: What are the likely degradation pathways for this compound?
A2: Based on the general chemistry of quinazolinones and molecules with methoxy groups, potential degradation pathways could include:
-
Hydrolysis: The amide bond in the quinazolinone ring could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring opening.
-
Oxidation: The electron-rich benzene ring, activated by the three methoxy groups, could be susceptible to oxidation.
-
Photodegradation: Exposure to UV or visible light may induce degradation, a common issue for many heterocyclic compounds. The position of methoxy groups can influence the rate of photodegradation.[4][5]
-
Demethylation: Cleavage of one or more methoxy groups could occur under certain conditions.[6]
Q3: How does pH affect the stability of this compound in solution?
A3: Quinazolinone derivatives can exhibit varying stability at different pH values. Generally, extreme pH conditions (highly acidic or alkaline) are more likely to cause hydrolysis of the quinazolinone ring. It is advisable to conduct experiments in buffered solutions within a pH range of 4 to 8 to maintain stability. The solubility of quinoline derivatives, and by extension quinazolinones, is also pH-dependent, which can in turn affect stability.[7][8]
Q4: Is this compound sensitive to light?
A4: Many heterocyclic compounds are light-sensitive, and it is prudent to assume that this compound may be as well. The position of methoxy substituents has been shown to affect the photodegradation rates of other aromatic compounds.[4][5] Therefore, it is recommended to protect solutions from light by using amber vials or by working in a dark environment to prevent potential photodegradation.
Q5: What is the recommended storage temperature for solutions of this compound?
A5: To minimize degradation, solutions should generally be stored at low temperatures, such as 2-8 °C or frozen at -20 °C or -80 °C for long-term storage. The optimal storage temperature may depend on the solvent and the desired storage duration. Thermal stability studies, such as thermogravimetric analysis (TGA), can provide insights into the decomposition temperature of the solid compound.[9][10]
Troubleshooting Guides
Issue 1: I am observing a rapid loss of my compound in solution, even when stored at 4°C.
-
Question: Have you considered the pH of your solution?
-
Answer: Unbuffered solutions or solutions with an inappropriate pH can accelerate degradation. Ensure your solution is buffered to a pH where the compound is most stable, typically between pH 4 and 8.
-
-
Question: Is your solution protected from light?
-
Answer: Photodegradation can occur even at low temperatures. Store your solutions in amber vials or wrap them in aluminum foil to protect them from light.
-
-
Question: Could there be reactive impurities in your solvent?
-
Answer: Peroxides in older ethers or other reactive impurities in solvents can lead to degradation. Use high-purity, freshly opened solvents whenever possible.
-
Issue 2: I am seeing multiple peaks in my chromatogram that I suspect are degradants.
-
Question: How can I confirm if these are degradation products?
-
Answer: Perform a forced degradation study. Expose your compound to stress conditions (e.g., acid, base, peroxide, heat, light) and analyze the samples by a stability-indicating method like HPLC-UV or LC-MS. This will help you to identify the retention times and mass-to-charge ratios of the potential degradation products.
-
-
Question: What can I do to prevent the formation of these degradants?
-
Answer: Once you have an idea of the degradation pathway (e.g., hydrolysis, oxidation), you can take steps to mitigate it. This may include adjusting the pH, adding antioxidants, or protecting the solution from light.
-
Data Presentation
Table 1: Illustrative pH-Dependent Stability of this compound in Aqueous Solution at 25°C.
| pH | Buffer System | Half-life (t½) in hours (Illustrative) |
| 2.0 | 0.1 M HCl | 12 |
| 4.0 | 0.1 M Acetate | 120 |
| 7.0 | 0.1 M Phosphate | 240 |
| 9.0 | 0.1 M Borate | 72 |
| 12.0 | 0.1 M NaOH | 8 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, as specific stability data for this compound is not publicly available.
Table 2: Illustrative Temperature-Dependent Stability of this compound in pH 7.0 Buffered Solution.
| Temperature (°C) | Degradation Rate Constant (k) in hr⁻¹ (Illustrative) | Half-life (t½) in hours (Illustrative) |
| 4 | 0.0005 | 1386 |
| 25 | 0.0029 | 240 |
| 40 | 0.0115 | 60 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, as specific stability data for this compound is not publicly available.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a general reverse-phase HPLC method suitable for assessing the stability of this compound and separating it from its potential degradation products.
-
Instrumentation:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol) at a concentration of 1 mg/mL.
-
For stability studies, dilute the stock solution to a final concentration of 100 µg/mL in the desired stress condition buffer (e.g., 0.1 M HCl, 0.1 M NaOH, water, etc.).
-
At specified time points, withdraw an aliquot, neutralize if necessary, and dilute with the initial mobile phase to a final concentration of 10 µg/mL.
-
Inject the sample into the HPLC system.
-
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium [beilstein-journals.org]
- 4. Photodegradation of methoxy substituted curcuminoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. squ.elsevierpure.com [squ.elsevierpure.com]
- 6. Selective cleavage of methoxy protecting groups in carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives - World Scientific News [worldscientificnews.com]
refining analytical methods for accurate detection of 6,7,8-trimethoxyquinazolin-4(3H)-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining analytical methods for the accurate detection of 6,7,8-trimethoxyquinazolin-4(3H)-one. This guide includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for the quantitative analysis of this compound?
A1: For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most recommended techniques due to their sensitivity, specificity, and wide availability. LC-MS/MS, in particular, offers very high sensitivity and selectivity, making it ideal for detecting low concentrations in complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but may require derivatization to improve the volatility of the compound.
Q2: What are the common causes of peak tailing when analyzing this compound using HPLC?
A2: Peak tailing for quinazolinone compounds is often due to interactions between the basic nitrogen atoms in the molecule and acidic silanol groups on the surface of silica-based HPLC columns. Other causes can include column overload, low mobile phase pH, and extra-column dead volume.
Q3: How can I improve the signal intensity of this compound in LC-MS/MS analysis?
A3: To enhance signal intensity, optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature. Ensure the mobile phase pH is conducive to the ionization of the analyte (typically acidic for positive ion mode). The choice of mobile phase additives, like formic acid or ammonium formate, can also significantly impact ionization efficiency.
Q4: What are the key considerations for sample preparation when analyzing this compound in biological matrices?
A4: Effective sample preparation is crucial to remove interferences and prevent contamination of the analytical system.[1] Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method will depend on the complexity of the matrix and the required sensitivity.
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanol groups. | Use an end-capped column, add a competing base (e.g., triethylamine) to the mobile phase, or lower the mobile phase pH to protonate the analyte. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Retention Time Shifts | Inadequate column equilibration. | Ensure the column is fully equilibrated with the mobile phase before each injection. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Mobile phase composition changes. | Prepare fresh mobile phase daily and ensure accurate measurements. | |
| Poor Resolution | Suboptimal mobile phase composition. | Adjust the organic-to-aqueous ratio or try a different organic solvent (e.g., methanol instead of acetonitrile). |
| Incorrect column chemistry. | Select a column with a different stationary phase that offers better selectivity for your analyte and impurities. |
LC-MS/MS Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Signal Intensity | Suboptimal ionization source parameters. | Optimize capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to promote analyte ionization (typically pH 2-4 for positive ESI). | |
| Ion suppression from matrix components. | Improve sample cleanup, use a divert valve to direct the early and late eluting components to waste, or use a stable isotope-labeled internal standard. | |
| High Background Noise | Contamination in the mobile phase or system. | Use high-purity solvents and additives. Flush the system thoroughly. |
| Dirty ion source. | Clean the ion source components according to the manufacturer's instructions. | |
| Inconsistent Fragmentation | Fluctuating collision energy. | Optimize and stabilize the collision energy for the specific precursor-to-product ion transition. |
GC-MS Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No Peak Detected | Analyte is not volatile enough. | Consider derivatization to increase volatility. |
| Incorrect injector temperature. | Optimize the injector temperature to ensure efficient vaporization without thermal degradation. | |
| Peak Broadening | Column degradation. | Condition or replace the column. |
| Dead volume in the injector. | Ensure proper column installation and ferrule sealing. | |
| Poor Sensitivity | Active sites in the injector liner or column. | Use a deactivated liner and a column suitable for basic compounds. |
Quantitative Data Summary
The following table provides representative quantitative parameters for the analysis of quinazolinone derivatives based on literature for similar compounds. These values should be considered as a starting point for method validation for this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL | 0.5 - 5 ng/mL |
| Linearity (R²) | > 0.995 | > 0.998 |
| Recovery (%) | 85 - 110% | 90 - 115% |
| Precision (%RSD) | < 15% | < 10% |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 20% B, increase to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: LC-MS/MS Method for High-Sensitivity Quantification
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Parameters:
-
Optimize capillary voltage, source temperature, and gas flows for the specific instrument.
-
Monitor specific Multiple Reaction Monitoring (MRM) transitions for this compound (requires determination of precursor and product ions via infusion).
-
-
Sample Preparation: For plasma samples, perform protein precipitation by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging. Evaporate the supernatant and reconstitute in the initial mobile phase.
Protocol 3: GC-MS Method for Identification
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm).
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280 °C (Splitless mode).
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 290 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol or dichloromethane. Derivatization with an agent like BSTFA may be necessary to improve volatility and peak shape.
Visualizations
Caption: Troubleshooting workflow for peak tailing in HPLC analysis.
Caption: General sample preparation workflow for LC-MS/MS analysis.
Caption: Logical flow for selecting the appropriate analytical method.
References
Technical Support Center: Enhancing the Bioavailability of 6,7,8-trimethoxyquinazolin-4(3H)-one
This technical support guide provides researchers, scientists, and drug development professionals with strategies, troubleshooting advice, and experimental protocols to enhance the bioavailability of 6,7,8-trimethoxyquinazolin-4(3H)-one.
Disclaimer: this compound is a specific molecule for which extensive public domain data on bioavailability, solubility, and metabolism is limited. The information and guidance provided herein are based on the established physicochemical and pharmacokinetic properties of the broader quinazolin-4(3H)-one scaffold and its derivatives. Researchers should treat these as starting points for their experimental investigations.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor bioavailability of this compound?
Based on the general characteristics of the quinazolinone scaffold, poor bioavailability is likely attributable to:
-
Low Aqueous Solubility: The rigid, fused heterocyclic ring system of quinazolinones often results in high crystal lattice energy, making them difficult to dissolve in aqueous media. The three methoxy groups, while adding some polarity, may not be sufficient to overcome this inherent low solubility.
-
Poor Permeability: While not always the case for this class, some quinazolinone derivatives may exhibit low permeability across the intestinal epithelium.
-
First-Pass Metabolism: The compound may be subject to significant metabolism in the gut wall or liver, reducing the amount of active drug that reaches systemic circulation.
Q2: I'm observing precipitation of my compound when I dilute my DMSO stock into an aqueous buffer for in vitro assays. What can I do?
This is a common issue for poorly soluble compounds. Here are several strategies to address this:
-
Reduce Final Concentration: The simplest approach is to lower the final concentration of the compound in your assay.
-
Use a Co-solvent: Incorporate a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) in your aqueous buffer.[1]
-
Incorporate Surfactants: Low concentrations (0.01-0.1%) of non-ionic surfactants such as Polysorbate 80 (Tween® 80) or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, keeping it in solution.[1]
-
Complexation with Cyclodextrins: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the drug, thereby enhancing its aqueous solubility.[1] Pre-incubating the compound with the cyclodextrin before dilution can be effective.
Q3: What are the most promising formulation strategies to improve the oral bioavailability of this compound for in vivo studies?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs:
-
Lipid-Based Formulations: These are often highly effective. Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This can significantly improve drug solubilization and absorption.
-
Amorphous Solid Dispersions: By dispersing the crystalline drug in a polymer matrix in its amorphous form, the energy barrier for dissolution is lowered. This can be achieved through techniques like spray drying or hot-melt extrusion.
-
Particle Size Reduction: Decreasing the particle size to the micron or nano-scale increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[2] Techniques include micronization and nanosuspension formation.[3][4]
Q4: How can I predict the potential metabolic pathways for this compound?
While specific metabolic data is unavailable, we can predict likely pathways based on related compounds. The methoxy groups on the quinazolinone ring are potential sites for metabolism. Cytochrome P450 (CYP) enzymes in the liver are likely to be involved. A common metabolic reaction for methoxy groups is O-demethylation. Additionally, the quinazolinone ring itself can be hydroxylated. In vitro studies using human liver microsomes can help identify the specific CYP enzymes involved.
Troubleshooting Guides
Issue: High variability in plasma concentrations in animal pharmacokinetic studies.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Solubilization in the GI Tract | - Ensure the formulation is robust and reproducible. - For suspensions, ensure uniform particle size and prevent aggregation. - For solutions, confirm the drug remains in solution and does not precipitate upon contact with GI fluids. |
| Food Effects | - Standardize the feeding schedule of the animals. - Conduct studies in both fasted and fed states to assess the impact of food on absorption. |
| Formulation Instability | - Assess the physical and chemical stability of the formulation under storage and experimental conditions. |
Issue: Low in vitro permeability in Caco-2 assays.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | - Visually inspect the wells for precipitation. - Reduce the compound concentration. - Use a formulation approach with solubilizing excipients (e.g., cyclodextrins, surfactants) that are compatible with the cell line. |
| Efflux Transporter Activity | - Co-administer with known inhibitors of common efflux transporters (e.g., P-glycoprotein, BCRP) to see if permeability increases. |
| Poor Passive Diffusion | - The intrinsic properties of the molecule may limit its passive diffusion. In this case, formulation strategies to increase the concentration gradient across the membrane are crucial. |
Data Presentation
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Implication for Bioavailability |
| Molecular Weight | ~250 g/mol | Favorable for passive diffusion (Lipinski's Rule of Five). |
| logP | Moderately Lipophilic | May have good permeability but poor aqueous solubility. |
| Aqueous Solubility | Very Low | Likely dissolution rate-limited absorption. |
| pKa | Weakly Basic | Solubility may be pH-dependent. |
Table 2: Common Excipients for Bioavailability Enhancement
| Excipient Class | Examples | Mechanism of Action |
| Co-solvents | Ethanol, Propylene Glycol, PEG 400 | Increase the polarity of the solvent, enhancing solubility.[5] |
| Surfactants | Polysorbate 80, Cremophor EL, Pluronic F-68 | Form micelles to encapsulate and solubilize the drug.[5] |
| Cyclodextrins | HP-β-CD, SBE-β-CD | Form inclusion complexes with the drug molecule.[5] |
| Lipids/Oils | Medium-chain triglycerides, Sesame oil | Dissolve the lipophilic drug and can promote lymphatic uptake. |
| Polymers (for solid dispersions) | PVP, HPMC, Soluplus® | Stabilize the amorphous form of the drug. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition of Aqueous Buffer: Add a phosphate-buffered saline (PBS, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%.
-
Incubation: Shake the plate at room temperature for 1.5 to 2 hours.
-
Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.
-
Quantification: Transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Donor Plate Preparation: Add a solution of the compound in a buffer at a relevant pH (e.g., pH 6.5 to simulate the small intestine) to the donor wells of a 96-well PAMPA plate.
-
Membrane Coating: The filter of the donor plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Acceptor Plate Preparation: Fill the acceptor wells with a buffer (e.g., PBS, pH 7.4).
-
Assembly and Incubation: Place the donor plate into the acceptor plate, creating a "sandwich," and incubate for a defined period (e.g., 4-16 hours) at room temperature.
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using HPLC-UV or LC-MS/MS.
-
Permeability Calculation: Calculate the effective permeability (Pe) using the measured concentrations and known parameters of the assay system.
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Use male Sprague-Dawley rats or BALB/c mice.
-
Formulation Administration: Administer the formulated this compound to the animals via oral gavage at a defined dose. Include a control group receiving a simple suspension.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Extract the compound from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). The oral bioavailability can be determined by comparing the AUC from the oral dose to that from an intravenous dose.
Mandatory Visualizations
Caption: Workflow for enhancing the bioavailability of a new chemical entity.
Caption: Decision tree for selecting a formulation strategy based on BCS class.
References
- 1. 7-Methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one | C16H21N3O4 | CID 135399673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104130199A - Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one - Google Patents [patents.google.com]
- 4. Metabolism of (S)-5,6-difluoro-4-cyclopropylethynyl-4-trifluoromethyl-3, 4-dihydro-2(1H)-quinazolinone, a non-nucleoside reverse transcriptase inhibitor, in human liver microsomes. Metabolic activation and enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Hydroxyquinazoline-4(3H)-one | C8H6N2O2 | CID 135616887 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anticancer Potential of 6,7,8-Trimethoxyquinazolin-4(3H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including potent anticancer effects.[1][2] This guide provides a comparative analysis to validate the potential anticancer activity of 6,7,8-trimethoxyquinazolin-4(3H)-one by examining the established efficacy of structurally related quinazolinone derivatives. While specific experimental data on this compound is limited in publicly accessible literature, the extensive research on analogous compounds offers a strong foundation for predicting its biological activity and mechanism of action.
This document summarizes quantitative data on the cytotoxicity of various quinazolinone derivatives against several cancer cell lines, details the experimental protocols for key assays, and visualizes relevant signaling pathways and workflows to provide a comprehensive resource for researchers.
Comparative Anticancer Activity of Quinazolinone Derivatives
The anticancer efficacy of quinazolinone derivatives is often attributed to their ability to inhibit key enzymes involved in cell proliferation and survival, such as receptor tyrosine kinases (e.g., EGFR, VEGFR), polymerases (e.g., PARP), and tubulin.[3][4][5][6] The substitution pattern on the quinazoline ring plays a crucial role in determining the potency and selectivity of these compounds.[2][7]
Below is a summary of the cytotoxic activities (IC50 values) of several quinazolinone derivatives against various human cancer cell lines. This data provides a benchmark for the anticipated potency of this compound.
| Compound/Derivative | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Gefitinib | EGFR | BGC823 (Gastric) | >10 | [8] |
| HeLa (Cervical) | >10 | [8] | ||
| Erlotinib | EGFR | Various | Varies | [9] |
| Lapatinib | EGFR, HER2 | MCF-7 (Breast) | 5.9 ± 0.74 | [5] |
| A2780 (Ovarian) | 12.11 ± 1.03 | [5] | ||
| Vandetanib | VEGFR2, EGFR | PC-9 (Lung) | 0.09 | |
| A549 (Lung) | >10 | [6] | ||
| Compound 1f | Not Specified | HeLa (Cervical) | 10.18 | [8] |
| BGC823 (Gastric) | 8.32 | [8] | ||
| Compound 2i | Not Specified | HeLa (Cervical) | 7.15 | [8] |
| BGC823 (Gastric) | 4.65 | [8] | ||
| Compound 3d | DHFR | HeLa (Cervical) | 10 | [10] |
| Compound 3e | DHFR | T98G (Glioblastoma) | 12 | [10] |
| Compound 8a | Not Specified | HCT-116 (Colon) | 5.33 (72h) | [11] |
| HepG2 (Liver) | 7.94 (72h) | [11] | ||
| Compound 18B | β-catenin/TCF4 | HCT116 (Colon) | 5.64 ± 0.68 | [12] |
| HepG2 (Liver) | 23.18 ± 0.45 | [12][13] | ||
| WHI-P154 | Not Specified | U373 (Glioblastoma) | Micromolar range | [14] |
| U87 (Glioblastoma) | Micromolar range | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the anticancer activity of quinazolinone derivatives.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[2] The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[16]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[2][16]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[16]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[2][16]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[16]
Annexin V-FITC/PI Assay for Apoptosis
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[5]
Protocol:
-
Cell Treatment: Culture cells with the test compound for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.[17]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[18]
Cell Cycle Analysis using Propidium Iodide
This method quantifies the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence of a population of cells using flow cytometry, one can distinguish between cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).[7]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with cold PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.[19]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).[1][19]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[1]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 single cells. Use a dot plot of PI area versus width to exclude doublets and clumps.[19]
Western Blot for PI3K/Akt Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways like the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[20][21]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., total Akt and phosphorylated Akt).
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer and determine the protein concentration.
-
Gel Electrophoresis: Load equal amounts of protein onto a polyacrylamide gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-phospho-Akt and anti-total-Akt) overnight at 4°C with gentle shaking.[20]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[20]
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the anticancer evaluation of quinazolinone derivatives.
References
- 1. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. atcc.org [atcc.org]
- 17. static.igem.org [static.igem.org]
- 18. Annexin V Staining Protocol [bdbiosciences.com]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Gefitinib and a Novel Quinoline Derivative in Oncology Research
For Immediate Release
[City, State] – [Date] – In the landscape of targeted cancer therapy, a comprehensive understanding of the efficacy of novel compounds in comparison to established drugs is paramount for advancing oncological research. This report provides a detailed comparative analysis of the well-established Epidermal Growth Factor Receptor (EGFR) inhibitor, gefitinib, and a potent, structurally related quinoline derivative, 4-(3'-fluoro-4'-methoxybenzoyl)-6,7,8-trimethoxyquinoline. While data on the specific compound 6,7,8-trimethoxyquinazolin-4(3H)-one is not available in the current body of scientific literature, this analysis of a closely related 6,7,8-trimethoxy-substituted scaffold offers valuable insights for researchers, scientists, and drug development professionals.
Gefitinib, a selective EGFR tyrosine kinase inhibitor, has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1][2] Its mechanism involves competitive inhibition of ATP at the tyrosine kinase domain of EGFR, thereby blocking downstream signaling pathways crucial for cell proliferation and survival.[1][3] The novel compound, 4-(3'-fluoro-4'-methoxybenzoyl)-6,7,8-trimethoxyquinoline, has demonstrated significant preclinical anticancer activity, warranting a comparative evaluation against the clinical standard.[4]
Quantitative Efficacy: A Head-to-Head Comparison
The following tables summarize the in vitro cytotoxic activity of gefitinib and 4-(3'-fluoro-4'-methoxybenzoyl)-6,7,8-trimethoxyquinoline against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting a specific biological or biochemical function, are presented.
Table 1: In Vitro Efficacy of 4-(3'-fluoro-4'-methoxybenzoyl)-6,7,8-trimethoxyquinoline [4]
| Cell Line | Cancer Type | IC50 (nM) |
| KB | Oral Epidermoid Carcinoma | 217 |
| HT-29 | Colorectal Adenocarcinoma | 327 |
| MKN45 | Gastric Adenocarcinoma | 239 |
| KB-vin10 | Multidrug-Resistant Oral Epidermoid Carcinoma | 246 |
| KB-S15 | Multidrug-Resistant Oral Epidermoid Carcinoma | 213 |
| KB-7D | Multidrug-Resistant Oral Epidermoid Carcinoma | 252 |
Table 2: In Vitro Efficacy of Gefitinib
| Cell Line | Cancer Type | EGFR Status | IC50 | Reference |
| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 77.26 nM | [5] |
| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 13.06 nM | [5] |
| H3255 | Non-Small Cell Lung Cancer | L858R Mutation | 0.003 µM | [6] |
| 11-18 | Non-Small Cell Lung Cancer | EGFR Mutant | 0.39 µM | [6] |
| H1650 | Non-Small Cell Lung Cancer | EGFR Mutant | 31.0 µM | [1] |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | 7.0 µM | [1] |
| H1975 | Non-Small Cell Lung Cancer | L858R/T790M Mutation | 5.5 µM | [1] |
Mechanism of Action: Targeting Cellular Signaling
Gefitinib's primary mechanism of action is the inhibition of EGFR tyrosine kinase.[1][2][3] By binding to the ATP-binding site of the enzyme, it prevents the autophosphorylation and activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.[3][7] While the precise molecular target of 4-(3'-fluoro-4'-methoxybenzoyl)-6,7,8-trimethoxyquinoline has not been fully elucidated, its structural similarity to other quinoline-based anticancer agents suggests a potential role as a kinase inhibitor.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., gefitinib or the quinoline derivative) and a vehicle control.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: The treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the resulting dose-response curve.
Western Blot Analysis for EGFR Signaling
This technique is used to detect and quantify the phosphorylation status of EGFR and downstream signaling proteins.
Protocol:
-
Cell Lysis: Cancer cells are treated with the test compound for a specified duration and then lysed to extract cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, and other downstream signaling molecules (e.g., p-Akt, p-ERK).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Caption: A streamlined workflow for the MTT cell viability assay.
Caption: Key steps in the Western blot analysis of protein phosphorylation.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. What is the mechanism of Gefitinib? [synapse.patsnap.com]
Comparative Analysis of 6,7,8-Trimethoxyquinazolin-4(3H)-one's Putative Mechanism of Action Against Established EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothesized mechanism of action for the novel compound 6,7,8-trimethoxyquinazolin-4(3H)-one. Based on the well-established pharmacology of the quinazolin-4(3H)-one scaffold, it is postulated that this compound functions as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This guide compares its potential efficacy with two FDA-approved EGFR inhibitors, Gefitinib and Erlotinib, which share the same core structure and are used in cancer therapy.
Hypothesized Mechanism of Action
The quinazoline core is a key pharmacophore in a class of potent tyrosine kinase inhibitors that target the ATP-binding site of EGFR. By competitively inhibiting ATP binding, these compounds prevent the autophosphorylation and activation of the receptor, which in turn blocks downstream signaling cascades, such as the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways. These pathways are crucial for cell proliferation, survival, and angiogenesis in many cancers. It is therefore hypothesized that this compound will exhibit a similar mechanism, leading to the suppression of tumor cell growth.
Comparative Quantitative Data
To validate the mechanism of action of this compound, its inhibitory activity against EGFR would need to be determined and
Cross-Validation of 6,7,8-Trimethoxyquinazolin-4(3H)-one Scaffolds: A Comparative Guide on Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic activity of quinazolin-4(3H)-one derivatives, with a focus on compounds bearing a trimethoxy substitution pattern. Due to the limited availability of public data on the specific 6,7,8-trimethoxyquinazolin-4(3H)-one isomer, this document centers on the closely related and studied 5,6,7-trimethoxyquinazoline derivatives . The data presented herein is intended to offer a valuable reference for researchers investigating the structure-activity relationships and therapeutic potential of this class of compounds.
Quantitative Data Summary
The antiproliferative activity of various quinazolin-4(3H)-one derivatives has been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of a compound. The tables below summarize the IC₅₀ values for representative 5,6,7-trimethoxyquinazoline derivatives and other related analogues.
Table 1: Anticancer Activity of 5,6,7-Trimethoxyquinazoline Derivatives
| Compound ID | Cell Line | Cell Type | IC₅₀ (μM) | Citation |
| Compound 6x | PC3 | Prostate Cancer | 6.2 ± 0.9 | [1] |
| BGC823 | Gastric Cancer | 3.2 ± 0.1 | [1] | |
| Bcap37 | Breast Cancer | 3.1 ± 0.1 | [1] | |
| Compound 1018 | PC3 | Prostate Cancer | 13.0 ± 1.4 | [2] |
Note: Compound 6x is a 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivative. Compound 1018 is 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline.
Table 2: Comparative Anticancer Activity of Other Quinazolinone Derivatives
| Compound ID | Cell Line | Cell Type | IC₅₀ (μM) | Citation |
| BIQO-19 | H1975 | Non-Small Cell Lung Cancer (EGFR-TKI resistant) | Not specified, but showed effective antiproliferative activity | [3] |
| Compound 18B | HCT116 | Colon Cancer | 5.64 ± 0.68 to 23.18 ± 0.45 | |
| HepG2 | Liver Cancer | 5.64 ± 0.68 to 23.18 ± 0.45 | ||
| Compound 7c | HCT116p53(+/+) | Colon Cancer | 0.7 | [4] |
| HCT116p53(-/-) | Colon Cancer | 1.7 | [4] |
Experimental Protocols
The data cited in this guide were primarily generated using cell viability assays, such as the MTT and Sulforhodamine B (SRB) assays. Below is a generalized protocol for the MTT assay, a common method for assessing cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 18-24 hours to allow for cell attachment.[6]
-
Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., this compound derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 1-4 hours at 37°C.[7]
-
Formazan Solubilization: Gently discard the media and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance of the solubilized formazan solution using a microplate spectrophotometer, typically at a wavelength of 570-590 nm.
-
Data Analysis: Convert the absorbance values to percentage of cell viability relative to an untreated control. The IC₅₀ value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: General workflow for determining the IC50 of a compound using the MTT assay.
Signaling Pathways and Mechanism of Action
Several quinazolinone derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival.
Inhibition of the ERK1/2 Pathway
Studies on 5,6,7-trimethoxyquinazoline derivatives have demonstrated their ability to inhibit the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[1] The Ras/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, and its constitutive activation is a hallmark of many cancers.[8]
Specifically, 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline (Compound 1018) was shown to almost completely inhibit the epidermal growth factor (EGF)-induced phosphorylation of ERK1/2 in PC-3 prostate cancer cells.[2] This suggests that the anti-proliferative effect of this compound is largely associated with the inhibition of ERK1/2 activation.[2]
Caption: Inhibition of EGF-induced ERK1/2 phosphorylation by a quinazoline derivative.
Other Targeted Pathways
The versatility of the quinazolin-4(3H)-one scaffold allows for the design of inhibitors targeting various oncogenic pathways:
-
Aurora Kinase A (AKA): The derivative BIQO-19 was found to inhibit AKA, leading to G2/M phase cell cycle arrest and apoptosis in non-small cell lung cancer cells.[3]
-
β-catenin/TCF4 Signaling: 4,7-disubstituted 8-methoxyquinazoline derivatives have been shown to downregulate the β-catenin/TCF4 signaling pathway in colon and hepatocellular cancer cells.
-
Receptor Tyrosine Kinases (RTKs): Other derivatives act as inhibitors of RTKs like HER-2 and EGFR, disrupting downstream signaling and promoting apoptosis.[9]
This guide highlights the potential of trimethoxy-substituted quinazolin-4(3H)-ones as a promising scaffold for the development of novel anticancer agents. The presented data and experimental frameworks offer a foundation for further research and drug discovery efforts in this area.
References
- 1. Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic potential of novel 6,7-dimethoxyquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchtweet.com [researchtweet.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-methoxy-6-nitroquinazolin-4(3H)-one | 1012057-47-4 | Benchchem [benchchem.com]
Comparative Analysis of 6,7,8-Trimethoxyquinazolin-4(3H)-one Derivatives in Oncology Research
A detailed examination of the structure-activity relationship (SAR) of 6,7,8-trimethoxyquinazolin-4(3H)-one derivatives reveals their potential as a promising scaffold for the development of novel anticancer agents. This guide provides a comparative analysis of their biological activity, supported by experimental data, and outlines the methodologies used for their evaluation.
The quinazolinone core is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. The strategic placement of methoxy groups at the 6, 7, and 8 positions of the quinazolinone ring system has been explored to modulate the pharmacological profile of these compounds, particularly their efficacy and selectivity as anticancer agents.
Quantitative Analysis of Biological Activity
The anticancer activity of this compound derivatives and structurally related analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound ID | Derivative Class | Substitution | Cancer Cell Line | IC50 (µM) |
| 1 | 4-Anilino-5,6,7-trimethoxyquinazoline | 4-(4-fluorophenyl)amino | PC-3 (Prostate) | 13.0 ± 1.4[1] |
| 2a | 4-Aroyl-6,7,8-trimethoxyquinoline | 4-(4'-Methoxybenzoyl) | KB (Nasopharyngeal) | 0.217 |
| HT-29 (Colon) | 0.327 | |||
| MKN45 (Gastric) | 0.239 | |||
| 2b | 4-Aroyl-6,7,8-trimethoxyquinoline | 4-(3'-Fluoro-4'-methoxybenzoyl) | KB (Nasopharyngeal) | - |
| HT-29 (Colon) | - | |||
| MKN45 (Gastric) | - | |||
| 2c | 4-Aroyl-6,7,8-trimethoxyquinoline | 4-(4'-(N,N-Dimethylamino)benzoyl) | KB (Nasopharyngeal) | - |
| HT-29 (Colon) | - | |||
| MKN45 (Gastric) | - |
Note: Data for compounds 2a, 2b, and 2c are for the closely related 4-aroyl-6,7,8-trimethoxyquinoline scaffold and are included for comparative purposes of the trimethoxy substitution pattern.
Structure-Activity Relationship (SAR) Insights
The available data, though limited to a few specific examples, allows for preliminary SAR observations:
-
4-Anilino Substitution: The presence of a 4-anilino substituent on the quinazoline core is a common feature in many potent kinase inhibitors. In the case of the 5,6,7-trimethoxy analog 1 , the 4-(4-fluorophenyl)amino group confers significant anti-proliferative activity against prostate cancer cells. The fluorine atom on the phenyl ring is a common modification in kinase inhibitors, often enhancing binding affinity.
-
Aroyl Group at Position 4: For the related quinoline scaffold, the nature of the aroyl group at the 4-position significantly influences anticancer potency. While specific IC50 values for all aroyl derivatives were not available in the initial snippets, the high potency of the 4-(4'-Methoxybenzoyl) derivative (2a ) highlights the importance of this substituent for activity.
-
Trimethoxy Substitution Pattern: The 6,7,8-trimethoxy substitution pattern is a key feature of these compounds. Methoxy groups can influence the electronic and lipophilic properties of the molecule, potentially affecting cell permeability, metabolic stability, and interaction with the target protein.
Experimental Protocols
The evaluation of the anticancer activity of these quinazolinone derivatives involves standardized in vitro assays.
Synthesis of 4-Anilino-6,7,8-trimethoxyquinazoline Derivatives (General Procedure)
A common synthetic route to N-substituted 4-aminoquinazoline derivatives involves the key intermediate 4-chloro-6,7,8-trimethoxyquinazoline.
-
Synthesis of this compound: Starting from an appropriately substituted anthranilic acid, cyclization with formamide or other reagents yields the quinazolinone core.
-
Chlorination: The quinazolinone is then chlorinated, typically using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to produce 4-chloro-6,7,8-trimethoxyquinazoline.
-
Nucleophilic Substitution: The highly reactive chloro group at the 4-position is then displaced by a nucleophilic aromatic amine (e.g., 4-fluoroaniline) in a suitable solvent, often with the addition of a base, to yield the final 4-anilinoquinazoline derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cancer cells (e.g., PC-3) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathway and Mechanism of Action
The anticancer effect of some trimethoxy-substituted quinazoline derivatives has been linked to the inhibition of key signaling pathways that are often dysregulated in cancer.
Inhibition of the ERK1/2 Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a central role in regulating cell proliferation, differentiation, and survival. In many cancers, this pathway is constitutively active, promoting uncontrolled cell growth.
The 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline derivative has been shown to inhibit the phosphorylation of ERK1/2.[1] This inhibition blocks the downstream signaling cascade, leading to a reduction in cell proliferation.
// Nodes GF [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (e.g., EGFR)", fillcolor="#FBBC05", fontcolor="#202124"]; Grb2_SOS [label="Grb2/SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription_Factors [label="Transcription Factors\n(e.g., c-Fos, c-Jun)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Quinazolinone [label="6,7,8-Trimethoxy-\nquinazolin-4(3H)-one\nDerivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GF -> RTK [label="Binds"]; RTK -> Grb2_SOS [label="Activates"]; Grb2_SOS -> Ras [label="Activates"]; Ras -> Raf [label="Activates"]; Raf -> MEK [label="Phosphorylates"]; MEK -> ERK [label="Phosphorylates"]; ERK -> Transcription_Factors [label="Activates"]; Transcription_Factors -> Cell_Proliferation [label="Promotes"];
Quinazolinone -> ERK [label="Inhibits Phosphorylation", style=dashed, color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } .dot Figure 1: Simplified diagram of the ERK1/2 signaling pathway and the inhibitory action of a trimethoxy-quinazoline derivative.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The limited available data suggests that substitutions at the 4-position, such as with an anilino group, are crucial for potent biological activity. The mechanism of action for at least one closely related analog involves the inhibition of the ERK1/2 signaling pathway, a key driver of cancer cell proliferation. Further systematic studies are warranted to fully elucidate the structure-activity relationships of this class of compounds, explore a wider range of substitutions at the C-2 and N-3 positions, and to investigate their effects on other critical cancer-related signaling pathways. Such research will be instrumental in optimizing the therapeutic potential of these promising molecules.
References
validating the therapeutic potential of 6,7,8-trimethoxyquinazolin-4(3H)-one in preclinical models
A Comparative Analysis of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline Against Established EGFR Inhibitors in Preclinical Cancer Models
In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a privileged structure, giving rise to a multitude of potent kinase inhibitors. This guide provides a comprehensive preclinical comparison of a novel investigational agent, 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline (heretofore referred to as Compound 1018), with established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs): Gefitinib, Erlotinib, and Lapatinib. Through a meticulous evaluation of in vitro and in vivo data, this report aims to illuminate the therapeutic potential of Compound 1018 for researchers, scientists, and professionals in drug development.
In Vitro Efficacy: A Head-to-Head Comparison of Anti-Proliferative Activity
The anti-proliferative effects of Compound 1018 and its counterparts were assessed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, was determined using the MTT assay.
Table 1: Comparative In Vitro Anti-Proliferative Activity (IC50)
| Compound | PC-3 (Prostate) | A549 (NSCLC) | H460a (NSCLC) | HCC827 (NSCLC, EGFR mutant) | KYSE410 (Esophageal) | BT474 (Breast, HER2+) | MDA-MB-468 (Breast, EGFR high) |
| Compound 1018 | 13.0 ± 1.4 µM[1] | - | - | - | - | - | - |
| Gefitinib | - | 15.11 ± 0.05 µM[2] | - | 0.077 µM[3] | - | - | - |
| Erlotinib | - | >20 µM[4] | 71% TGI @ 100 mg/kg[5] | 0.01181 µM[6] | 5.00 ± 0.46 µM[6] | - | IC50 ~20 nM[4] |
| Lapatinib | - | - | - | - | - | 0.036 µM[7] | 4.7 µmol/L[8] |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions. TGI = Tumor Growth Inhibition.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Compound 1018 has been shown to inhibit the epidermal growth factor (EGF)-induced phosphorylation of ERK1/2, a critical downstream effector in the EGFR signaling cascade.[1][9] This mechanism is shared by Gefitinib, Erlotinib, and Lapatinib, which all function by competitively inhibiting the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking downstream signaling pathways responsible for cell proliferation and survival.[10]
In Vivo Efficacy: Preclinical Xenograft Models
The anti-tumor activity of these compounds has been evaluated in vivo using human tumor xenograft models in immunocompromised mice.
Table 2: Comparative In Vivo Anti-Tumor Efficacy
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Gefitinib | H358R (NSCLC, cisplatin-resistant) | 150 mg/kg/day (oral) | 52.7% ± 3.1% | [11][12] |
| Erlotinib | H460a (NSCLC) | 100 mg/kg (oral) | 71% | [5] |
| A549 (NSCLC) | 100 mg/kg (oral) | 93% | [5] | |
| BxPC-3 (Pancreatic) | 100 mg/kg/day (oral) | 74.5% | [1] | |
| Lapatinib | SKBR3-pool2 (Trastuzumab-resistant Breast Cancer) | 80 mg/kg/day (i.p.) | Marked suppression of tumor growth | [13][14] |
| BT474-HR20 (Trastuzumab-resistant Breast Cancer) | 80 mg/kg/day (i.p.) | Slight attenuation of tumor growth | [13][14] |
Note: Direct comparison is challenging due to different cancer models and dosing regimens.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g., Compound 1018, Gefitinib, etc.) for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Western Blot for ERK1/2 Phosphorylation
-
Cell Treatment: Cells are serum-starved and then pre-treated with the test compound for a specified time before stimulation with EGF.
-
Cell Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-ERK1/2 and total ERK1/2, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[15]
Conclusion
The preclinical data presented in this guide highlight the potential of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline (Compound 1018) as an anti-cancer agent. Its ability to inhibit the proliferation of cancer cells at micromolar concentrations and its targeted effect on the EGFR signaling pathway warrant further investigation. While direct comparisons with established drugs like Gefitinib, Erlotinib, and Lapatinib are complex due to varied experimental settings in the available literature, Compound 1018 demonstrates a promising profile. Future studies should focus on head-to-head in vitro and in vivo comparisons against a broader range of cancer models to fully elucidate its therapeutic window and potential advantages over existing therapies. The detailed protocols and comparative data herein provide a solid foundation for designing such pivotal preclinical studies.
References
- 1. Anti-tumor activity of erlotinib in the BxPC-3 pancreatic cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - Li - Translational Cancer Research [tcr.amegroups.org]
- 12. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trastuzumab-resistant breast cancer cells-derived tumor xenograft models exhibit distinct sensitivity to lapatinib treatment in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 6,7,8-Trimethoxyquinazolin-4(3H)-one and Other Quinazolinone Compounds in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous compounds with a wide array of pharmacological activities. This guide provides a detailed head-to-head comparison of 6,7,8-trimethoxyquinazolin-4(3H)-one and its structural analogs against other notable quinazolinone compounds, with a focus on their anticancer properties. The information presented herein is supported by experimental data from various studies, offering a valuable resource for researchers in oncology and drug discovery.
Comparative Analysis of Anticancer Activity
The anticancer efficacy of quinazolinone derivatives is heavily influenced by the substitution patterns on the quinazoline core. The presence and position of methoxy groups, in particular, have been shown to play a crucial role in modulating the cytotoxic and kinase inhibitory activities of these compounds. While direct experimental data for this compound is limited in publicly available literature, a comparative analysis can be drawn from structurally related trimethoxy-substituted quinazoline and quinazolinone derivatives.
Below are tables summarizing the half-maximal inhibitory concentration (IC50) values of various quinazolinone compounds against a panel of human cancer cell lines. This data allows for a comparative assessment of their cytotoxic potential. It is important to note that direct comparison of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions, such as incubation times and specific assay protocols.
Table 1: Cytotoxic Activity of Trimethoxy-Substituted Quinazoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6x (a 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline) | PC3 (Prostate) | 6.2 ± 0.9 | [1] |
| BGC823 (Gastric) | 3.2 ± 0.1 | [1] | |
| Bcap37 (Breast) | 3.1 ± 0.1 | [1] | |
| N-(4-chlorophenyl)-5,6,7-trimethoxyquinazolin-4-amine dihydrochloride (1106) | PC-3 (Prostate) | 24.46 (72h) | [2] |
| 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline (1018) | PC-3 (Prostate) | 13.0 ± 1.4 (72h) | [3] |
| 4-Aroyl-6,7,8-trimethoxyquinoline (11) | KB (Nasopharyngeal) | 0.217 | [4] |
| HT-29 (Colon) | 0.327 | [4] | |
| MKN45 (Gastric) | 0.239 | [4] | |
| KB-vin10 (Resistant) | 0.246 | [4] | |
| KB-S15 (Resistant) | 0.213 | [4] | |
| KB-7D (Resistant) | 0.252 | [4] |
Table 2: Cytotoxic Activity of Other Methoxy-Substituted and Clinically Relevant Quinazolinone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Gefitinib | A549 (Lung) | >10 (Resistant) | [5] |
| H1650 (Lung) | 31.0 ± 1.0 | [5] | |
| PC-9 (Lung) | 0.09 | [6] | |
| Erlotinib | A549 (Lung) | 2.5 - 11.8 | [7][8] |
| H322 (Lung) | 29 nM | [7] | |
| BxPC-3 (Pancreatic) | 1.26 | [9] | |
| Lapatinib | BT474 (Breast) | 0.1 | [10] |
| SK-BR-3 (Breast) | 0.080 ± 0.0173 | [11] | |
| MDA-MB-231 (Breast) | 18.6 | [10] | |
| 6,7-dimethoxyquinazoline derivative (7c) | HCT116p53(+/+) (Colon) | 0.7 | [12] |
| HCT116p53(-/-) (Colon) | 1.7 | [12] |
Signaling Pathways and Mechanism of Action
Quinazolinone derivatives often exert their anticancer effects by targeting key signaling pathways that are frequently dysregulated in cancer. The primary mechanisms of action for many of these compounds involve the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), and downstream signaling cascades like the PI3K/Akt pathway.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signals that promote cell growth, proliferation, and survival. Many quinazolinone-based anticancer drugs are designed as competitive inhibitors of the ATP-binding site within the EGFR tyrosine kinase domain, thereby blocking its autophosphorylation and subsequent downstream signaling.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival and proliferation that is often hyperactivated in cancer. Some quinazolinone derivatives have been shown to directly or indirectly inhibit this pathway, leading to the induction of apoptosis in cancer cells.
Experimental Protocols
To ensure the reproducibility and comparability of findings, standardized experimental protocols are essential. The following sections detail the methodologies for key in vitro assays used to evaluate the anticancer activity of quinazolinone compounds.
General Experimental Workflow for In Vitro Anticancer Activity Screening
The initial assessment of a compound's anticancer potential typically involves a series of in vitro assays to determine its cytotoxicity and its effect on specific molecular targets.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14]
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Test quinazolinone compounds
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the quinazolinone compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Kinase Inhibition Assay (EGFR and PI3K)
These assays measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Recombinant human EGFR or PI3Kα enzyme
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer
-
Test quinazolinone compounds
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit)
Procedure:
-
Reaction Setup: In a 96-well or 384-well plate, combine the kinase, substrate, and various concentrations of the test compound in the kinase assay buffer.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescent signal.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Western Blot Analysis for Akt Phosphorylation
Western blotting is used to detect the phosphorylation status of key signaling proteins like Akt, providing evidence of pathway inhibition.[2][15][16][17]
Materials:
-
Cancer cell lysates (from cells treated with quinazolinone compounds)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the level of phosphorylated protein to the total protein level to determine the extent of inhibition.
Conclusion
The quinazolinone scaffold continues to be a highly "privileged" structure in the development of anticancer agents. The introduction of methoxy groups, particularly in a trimethoxy substitution pattern, has shown considerable promise in enhancing the cytotoxic and kinase inhibitory activities of these compounds. While direct comparative data for this compound is still emerging, the analysis of its structural analogs suggests that it likely targets key oncogenic signaling pathways such as the EGFR and PI3K/Akt pathways. The experimental protocols provided in this guide offer a standardized framework for the continued evaluation and comparison of novel quinazolinone derivatives, facilitating the identification of more potent and selective anticancer drug candidates. Further research into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccrod.cancer.gov [ccrod.cancer.gov]
- 3. Synthesis and cytotoxic evaluation of some new 4(3H)-quinazolinones on HeLa cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxic potential of novel 6,7-dimethoxyquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
Confirming Cellular Target Engagement of 6,7,8-trimethoxyquinazolin-4(3H)-one: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a compound engages its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of established biophysical and proteomic methods to validate the cellular target engagement of 6,7,8-trimethoxyquinazolin-4(3H)-one, a quinazolinone derivative.
The quinazolinone scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer and antiviral effects.[1][2][3] Derivatives have been shown to target various proteins such as Aurora Kinase A, BRAF(V600E), and the SARS-CoV-2 main protease.[1][3][4] This guide will use a hypothetical protein kinase as the target for this compound to illustrate the application of leading target engagement methodologies.
Comparative Analysis of Target Engagement Methods
Several robust methods exist to confirm the direct physical interaction between a small molecule and its protein target in a cellular environment. The choice of method often depends on factors such as the availability of specific antibodies, the nature of the target protein, and the desired throughput. Below is a comparison of three widely used techniques: the Cellular Thermal Shift Assay (CETSA), Immunoprecipitation-Mass Spectrometry (IP-MS), and Kinobeads-based competition binding assays.
| Method | Principle | Advantages | Limitations | Throughput |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein, altering its melting curve.[5][6] | Label-free, applicable to intact cells and tissues, does not require compound modification.[7][8] | Requires a specific antibody for detection (Western Blot) or advanced proteomics for broad profiling. | Low to medium, can be adapted for higher throughput screening.[8] |
| Immunoprecipitation-Mass Spectrometry (IP-MS) | Uses an antibody to enrich the target protein, followed by mass spectrometry to identify the bound compound or interacting partners.[9][10][11] | High specificity, can identify protein-protein interaction networks.[12] | Dependent on the availability of a high-quality antibody for immunoprecipitation, potential for non-specific binding.[10][13] | Low to medium. |
| Kinobeads Competition Binding | Immobilized broad-spectrum kinase inhibitors ("kinobeads") capture cellular kinases, which can be competitively inhibited by the test compound.[14][15] | High-throughput, allows for profiling against a large panel of kinases simultaneously, does not require a specific antibody.[16] | Limited to ATP-competitive inhibitors, may not capture all kinases, and is performed on cell lysates which may not fully represent the cellular environment.[15][17] | High. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established CETSA procedures and is designed to determine the thermal stabilization of a hypothetical protein kinase target by this compound in intact cells.[5][7][18]
A. Melt Curve Generation:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with either this compound at a final concentration of 20 µM or vehicle (DMSO) and incubate for 1 hour at 37°C.
-
Harvesting and Aliquoting: Harvest cells and wash with PBS. Resuspend the cell pellet in PBS containing protease inhibitors and aliquot into PCR tubes.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. Immediately cool the tubes on ice for 3 minutes.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles.
-
Centrifugation: Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Protein Analysis: Collect the supernatant (soluble protein fraction). Normalize the protein concentrations and analyze by SDS-PAGE and Western blotting using an antibody specific to the target kinase.
B. Isothermal Dose-Response (ITDR) Analysis:
-
Cell Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Heat Challenge: Heat all samples at a single, predetermined temperature (the temperature showing the largest shift in the melt curve) for 3 minutes, followed by immediate cooling on ice.
-
Lysis, Centrifugation, and Protein Analysis: Follow the same steps for lysis, centrifugation, and Western blotting as described in the melt curve protocol.
-
Data Analysis: Quantify the band intensities for each compound concentration to determine the EC50 of target engagement.
Immunoprecipitation-Mass Spectrometry (IP-MS)
This protocol outlines the steps to identify the interaction of this compound with its hypothetical kinase target.[9][10][11]
-
Cell Lysis: Lyse cells treated with either the compound or vehicle using a lysis buffer that preserves protein-protein interactions.
-
Immunoprecipitation: Add an antibody specific to the target kinase to the cell lysates and incubate to form antibody-protein complexes.
-
Complex Capture: Add protein A/G magnetic beads to the lysate to capture the antibody-protein complexes.
-
Washing: Wash the beads multiple times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis by trypsin digestion followed by LC-MS/MS to identify the target protein and any interacting partners.
Kinobeads Competition Binding Assay
This protocol describes a competitive binding experiment to assess the interaction of this compound with a panel of cellular kinases.[15]
-
Cell Lysate Preparation: Prepare cell lysates from untreated cells.
-
Compound Incubation: Incubate the cell lysates with increasing concentrations of this compound or vehicle (DMSO).
-
Kinobeads Enrichment: Add kinobeads to the lysates and incubate to allow the binding of kinases.
-
Washing: Wash the kinobeads to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound kinases and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by quantitative mass spectrometry to identify and quantify the kinases that were competed off the beads by the compound.
-
Data Analysis: Generate dose-response curves for each identified kinase to determine their respective binding affinities (EC50 values).
Visualizations
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for Immunoprecipitation-Mass Spectrometry (IP-MS).
Caption: Workflow for the Kinobeads Competition Binding Assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. covalx.com [covalx.com]
- 10. Immunoprecipitation-Mass Spectrometry (IP-MS) Antibody Validation | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. IP-to-MS: An Unbiased Workflow for Antigen Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved Immunoprecipitation to Mass Spectrometry Method for the Enrichment of Low-Abundant Protein Targets | Springer Nature Experiments [experiments.springernature.com]
- 14. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 16. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research-portal.uu.nl [research-portal.uu.nl]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Independent Verification of the Biological Effects of 6,7,8-Trimethoxyquinazolin-4(3H)-one and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of quinazolinone derivatives, with a focus on substituted trimethoxyquinazolin-4(3H)-ones, against established kinase inhibitors. The information presented is intended to support independent verification and further research in the field of cancer drug discovery.
Comparative Analysis of Biological Activity
The primary biological effect of interest for 6,7,8-trimethoxyquinazolin-4(3H)-one and its analogs is the inhibition of cancer cell proliferation, often through the modulation of key signaling pathways. Due to the limited publicly available data specifically for this compound, this guide focuses on closely related 5,6,7-trimethoxy-4-aminoquinazoline derivatives and compares their activity with well-established inhibitors of the EGFR and MEK/ERK signaling pathways.
Anti-proliferative Activity in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various quinazolinone derivatives and established kinase inhibitors against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound/Drug | Target(s) | Cell Line | IC50 (µM) | Reference |
| 5,6,7-Trimethoxyquinazoline Derivatives | ||||
| Compound 6x¹ | ERK1/2 Pathway | PC3 (Prostate) | 6.2 ± 0.9 | [1] |
| BGC823 (Gastric) | 3.2 ± 0.1 | [1] | ||
| Bcap37 (Breast) | 3.1 ± 0.1 | [1] | ||
| Compound 6² | VEGFR2, EGFR | Hela (Cervical) | 2.8 | [2] |
| A549 (Lung) | 81.0 | [3] | ||
| MDA-MB-231 (Breast) | 0.79 | [3] | ||
| Compound 11² | VEGFR2, EGFR | A549 (Lung) | 4.03 | [3] |
| Established Kinase Inhibitors | ||||
| Gefitinib | EGFR | A549 (Lung) | 19.91 | [4] |
| NCI-H1299 (Lung) | 14.23 ± 0.08 | [5] | ||
| Erlotinib | EGFR | PC9 (Lung) | ~0.03 | [6] |
| A431 (Skin) | 0.02 | [7] | ||
| Lapatinib | EGFR, HER2 | BT474 (Breast) | ~0.1 | [8] |
| SK-BR-3 (Breast) | 0.010 - 18.6 | [8] | ||
| PD98059 | MEK1/2 | U937 (Leukemia) | ~7 | [9] |
| U0126 | MEK1/2 | HCT116 (Colon) | 19.4 | [10] |
¹Compound 6x is a 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivative. ²Compounds 6 and 11 are 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3H)-one derivatives.
In Vitro Kinase Inhibitory Activity
This table presents the IC50 values of quinazolinone derivatives and established inhibitors against specific protein kinases.
| Compound/Drug | Target Kinase | IC50 (nM) | Reference |
| Trimethoxy Quinazoline Derivatives | |||
| Compound 6³ | VEGFR2 | 98.1 | [2][3] |
| EGFR | 106 | [2][3] | |
| Established Kinase Inhibitors | |||
| Gefitinib | EGFR | 37 | |
| Erlotinib | EGFR | 2 | [3] |
| Lapatinib | EGFR | 10.8 | |
| HER2 | 9.2 | ||
| PD98059 | MEK1 | 2000 - 7000 | [2] |
| MEK2 | 50000 | [2] | |
| U0126 | MEK1 | 72 | |
| MEK2 | 58 |
³Compound 6 is an 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3H)-one derivative.
Signaling Pathway and Experimental Workflow Diagrams
EGFR-MEK-ERK Signaling Pathway
The following diagram illustrates the canonical EGFR signaling cascade leading to the activation of ERK, a key regulator of cell proliferation and survival. Many quinazolinone derivatives exert their anti-cancer effects by inhibiting components of this pathway.
Caption: EGFR signaling pathway and points of inhibition by various compounds.
Experimental Workflow for Compound Evaluation
The diagram below outlines a typical workflow for assessing the biological activity of a novel compound, from initial cell-based screening to target validation.
Caption: A generalized experimental workflow for evaluating bioactive compounds.
Logical Flow of Comparative Analysis
This diagram illustrates the logical process followed in this guide to compare the biological effects of the target compounds with established inhibitors.
Caption: Logical framework for the comparative analysis presented in this guide.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and independent verification.
Cell Viability (MTT) Assay
This protocol is used to assess the anti-proliferative effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PC3, A549, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.1%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the activity of a specific kinase.
Materials:
-
Recombinant purified kinase (e.g., EGFR, MEK1, ERK2)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase, its substrate, and the test compound at various concentrations in the kinase assay buffer.
-
Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Western Blotting for ERK Phosphorylation
This technique is used to determine if a compound inhibits the phosphorylation of ERK1/2 in cells, a key indicator of pathway inhibition.
Materials:
-
Cancer cell line
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Test compounds
-
EGF (Epidermal Growth Factor) or other stimulant
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with the test compound at various concentrations for 1-2 hours.
-
Stimulation: Stimulate the cells with a growth factor like EGF (e.g., 100 ng/mL) for 10-15 minutes to induce ERK phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total ERK signal for each sample. Compare the levels of phosphorylated ERK across different treatment conditions. A reduction in the phospho-ERK/total-ERK ratio indicates inhibition of the signaling pathway.
References
- 1. Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies [mdpi.com]
- 4. Inhibition of mitogen-activated protein kinase (MAPK) and cyclin-dependent kinase 2 (Cdk2) by platinum(II) phenanthroline complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 6,7,8-Trimethoxyquinazolin-4(3H)-one: A Comprehensive Guide
For Immediate Use by Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 6,7,8-trimethoxyquinazolin-4(3H)-one, a compound utilized in sophisticated research and drug development. Adherence to these protocols is paramount for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This document is intended for researchers, scientists, and professionals in the drug development sector.
I. Immediate Safety and Hazard Summary
This compound is classified as a hazardous substance. According to safety data sheets, the primary hazards associated with this compound are:
-
Acute Toxicity: Harmful if swallowed.
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects[1].
Due to these potential hazards, the use of appropriate personal protective equipment (PPE) is mandatory when handling this compound.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety goggles or a face shield |
| Skin and Body Protection | Laboratory coat |
| Respiratory Protection | N95 dust mask or equivalent if handling powder outside a fume hood |
II. Operational Plan for Waste Management
The required and primary method for the disposal of this compound is through a licensed hazardous waste disposal company[2]. All materials that have come into contact with this compound must be treated as hazardous chemical waste[2].
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be classified as Hazardous Chemical Waste [2].
-
This waste stream should be segregated from other chemical wastes, particularly strong oxidizing agents, acids, and bases, unless compatibility has been verified[2].
-
-
Containerization:
-
Collect all waste in a dedicated, properly labeled, and sealed hazardous waste container[2].
-
-
Labeling:
-
Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity. Do not use abbreviations or chemical formulas[2].
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials[2].
-
-
Disposal:
III. Experimental Protocols: In-Lab Chemical Degradation (Alternative Method)
While professional disposal is the standard, in-lab chemical degradation via hydrolysis may be considered in specific, controlled circumstances by trained personnel[2]. The quinazolinone ring is susceptible to breakdown under strong acidic or basic conditions[2].
Important Note: This procedure must be conducted in a certified chemical fume hood with appropriate PPE.
Acidic Hydrolysis Protocol:
-
Reaction Setup: Place the waste material in a round-bottom flask equipped with a stir bar and a reflux condenser[2].
-
Reagent Addition: Add a 6M solution of hydrochloric acid (HCl) to the flask.
-
Reaction: Gently heat the mixture to reflux using a heating mantle and stir continuously for several hours (e.g., overnight)[2]. The reaction time may vary based on the specific derivative and concentration[2].
-
Cooling and Neutralization: Turn off the heat and allow the mixture to cool to room temperature[2]. Carefully neutralize the resulting solution with a base, such as sodium bicarbonate or sodium hydroxide solution[2].
-
Disposal of Degraded Product: The neutralized solution may still require disposal as hazardous waste, pending analysis to confirm complete degradation.
IV. Visualized Workflows and Relationships
Disposal Workflow Diagram:
Caption: Standard operating procedure for the disposal of this compound.
Logical Relationship of Safety Requirements:
Caption: Interrelationship of hazards, required PPE, and handling procedures.
References
Essential Safety and Logistical Information for Handling 6,7,8-trimethoxyquinazolin-4(3H)-one
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of 6,7,8-trimethoxyquinazolin-4(3H)-one, including operational and disposal plans.
Personal Protective Equipment (PPE)
A comprehensive hazard assessment is crucial to determine the specific PPE required for any laboratory operation.[1] For handling this compound and similar quinazolinone derivatives, the following PPE is recommended to minimize exposure and ensure safety.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must be tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[2] |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing, such as when handling large volumes of liquids.[3][4] | |
| Hand Protection | Disposable Nitrile Gloves | The minimum requirement for incidental contact.[3][5] Gloves should be removed immediately after chemical contact, and hands should be washed.[3] For prolonged contact or handling of high concentrations, consider double-gloving.[3] |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect skin and clothing from spills.[4] For handling pyrophoric liquids, a flame-retardant coat over 100% cotton clothing is necessary.[6] |
| Chemical-Resistant Apron | Recommended when additional splash protection is needed.[5] | |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation or other symptoms are experienced, or if working in a poorly ventilated area.[2][4] |
| Foot Protection | Closed-Toe Shoes | Required to prevent injuries from spills or dropped objects.[4] |
Operational Plan
A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.
1. Preparation:
-
Before beginning work, ensure that all necessary PPE is readily available and in good condition.[1]
-
Verify that safety equipment, such as eyewash stations and safety showers, are accessible and operational.
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or volatile solutions.
2. Handling:
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid direct contact with the skin and eyes.[7] In case of skin contact, wash the affected area with soap and plenty of water.[8] In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]
-
Avoid inhalation of dust or vapors.[7] If inhaled, move to fresh air.[8]
-
Do not eat, drink, or smoke in the laboratory area.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle solid compounds to minimize dust generation.
3. Accidental Release Measures:
-
In case of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain and clean up the spill. For solid materials, carefully sweep or vacuum the substance, avoiding dust generation.
-
Collect the spilled material in a sealed container for proper disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials containing this compound, including contaminated PPE (such as gloves), weighing paper, and empty containers, should be collected in a designated and clearly labeled hazardous waste container.
-
Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[8] Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contaminated Packaging: Dispose of contaminated packaging as unused product, following the same procedures for chemical waste.[8]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 2. echemi.com [echemi.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 6. uah.edu [uah.edu]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
